2-Benzyloxy-1,3-propanediol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxypropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIPIOHLDFSMLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163541 | |
| Record name | 1,3-Propanediol, 2-(benzyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14690-00-7 | |
| Record name | 2-(Phenylmethoxy)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14690-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-(benzyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014690007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-(benzyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2-Benzyloxy-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyloxy-1,3-propanediol (CAS No. 14690-00-7), also known as 2-O-Benzylglycerol, is a glycerol derivative of significant interest in organic synthesis and pharmaceutical development.[1][2] Its structural features, particularly the presence of a bulky benzyloxy group and two primary hydroxyl groups, make it a versatile intermediate for the synthesis of complex molecules, including glycerides and their phosphonate analogs, which have shown potential as lipase inhibitors.[3] An in-depth understanding of its physical properties is crucial for its effective handling, purification, and application in various synthetic protocols. This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are essential for predicting its behavior in different solvents and under various experimental conditions.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol [4][5] |
| Appearance | White to off-white waxy solid or crystalline powder[5] |
| Melting Point | 38-42 °C[3][4][6][7] |
| Boiling Point | 185-187 °C at 10 mmHg[3][4][6][7] |
| Density | Approximately 1.160 g/cm³[6] |
| Flash Point | >110 °C (>230 °F)[3][7] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol[3] |
| pKa (Predicted) | 13.91 ± 0.10[2] |
| Refractive Index (Estimate) | 1.4880[3][6] |
Experimental Protocols
The following sections detail the standard methodologies for the determination of the key physical properties of this compound.
Melting Point Determination
The melting point of a solid is a sensitive indicator of its purity. For this compound, a sharp melting range close to the literature value suggests a high degree of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed to a height of 2-3 mm by gently tapping the tube.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block or attached to a thermometer immersed in a heating bath.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the sample.[6][8][9]
Boiling Point Determination at Reduced Pressure
Due to its relatively high boiling point at atmospheric pressure, distillation of this compound is typically performed under reduced pressure to prevent thermal decomposition.
Methodology: Micro-Boiling Point Determination
-
Apparatus Setup: A small quantity of this compound (a few drops) is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid. The test tube is then attached to a thermometer.
-
Vacuum Application: The apparatus is connected to a vacuum source, and the pressure is lowered to the desired value (e.g., 10 mmHg).
-
Heating: The assembly is heated gently in a heating bath.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[10][11][12][13]
Density Determination
The density of this compound, being a solid at room temperature, can be determined using the displacement method.
Methodology: Liquid Displacement
-
Mass Measurement: A known mass of solid this compound is accurately weighed using an analytical balance.
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a hydrocarbon solvent). The initial volume of the liquid is recorded.
-
Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped. The final volume is recorded.
-
Calculation: The volume of the solid is the difference between the final and initial liquid levels. The density is then calculated by dividing the mass of the solid by its volume.[4][14][15]
Solubility Assessment
A qualitative or semi-quantitative determination of solubility is crucial for selecting appropriate solvents for reactions, recrystallization, and chromatography.
Methodology: Soxhlet Extraction (for quantitative determination)
-
Sample Preparation: A known mass of this compound is placed in a porous thimble.
-
Apparatus: The thimble is placed in a Soxhlet extractor, which is fitted with a flask containing a known volume of the solvent of interest (e.g., chloroform or methanol) and a condenser.
-
Extraction: The solvent is heated to reflux. The solvent vapor bypasses the thimble, condenses, and drips back onto the sample, dissolving it. Once the liquid level in the extractor reaches a certain point, the solution is siphoned back into the flask. This cycle is repeated multiple times.
-
Analysis: The concentration of the solute in the solvent can be determined at equilibrium to quantify its solubility. For a simpler qualitative assessment, small, known amounts of the solid are added to a fixed volume of the solvent at a specific temperature and shaken until no more solid dissolves.[16][17][18][19][20]
Spectral Analysis
Spectroscopic data is fundamental for the structural confirmation of this compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.
-
Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. Key parameters such as the number of signals, chemical shifts (δ), integration (for ¹H), and coupling constants (J) are analyzed to elucidate the molecular structure.[21][22][23][24]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an IR spectrometer, and the spectrum is recorded. The presence of characteristic absorption bands (e.g., O-H stretch, C-O stretch, aromatic C-H stretch) confirms the functional groups present in the molecule.[1][25][26][27][28]
-
-
Mass Spectrometry (MS):
-
Ionization (Electron Ionization - EI): The sample is introduced into the mass spectrometer and vaporized. In the ion source, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[29][30][31][32][33]
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a synthesized batch of this compound.
Caption: Workflow for the characterization of this compound.
References
- 1. azom.com [azom.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 4. wjec.co.uk [wjec.co.uk]
- 5. mt.com [mt.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. pennwest.edu [pennwest.edu]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. kbcc.cuny.edu [kbcc.cuny.edu]
- 15. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 16. waterboards.ca.gov [waterboards.ca.gov]
- 17. scribd.com [scribd.com]
- 18. Chemistry Teaching Labs - Soxhlet Extraction [chemtl.york.ac.uk]
- 19. semspub.epa.gov [semspub.epa.gov]
- 20. hielscher.com [hielscher.com]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]
- 23. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 24. researchgate.net [researchgate.net]
- 25. Rapid IR sampling methods for the organic chemistry laboratory using a diffuse reflectance accessory - ProQuest [proquest.com]
- 26. shimadzu.com [shimadzu.com]
- 27. scienceijsar.com [scienceijsar.com]
- 28. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 29. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 30. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 31. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 32. chromatographyonline.com [chromatographyonline.com]
- 33. 2024.sci-hub.se [2024.sci-hub.se]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-O-Benzylglycerol (CAS: 14690-00-7)
Introduction
2-O-Benzylglycerol, identified by the CAS number 14690-00-7, is a derivative of glycerol distinguished by a benzyl ether linkage at the second hydroxyl group.[1] This structural feature makes it a valuable intermediate in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its synonyms include 2-Benzyloxy-1,3-propanediol and Glycerol 2-Benzyl Ether.[2][3] The benzyl group serves as a robust protecting group for the secondary hydroxyl of glycerol, allowing for selective chemical modifications at the primary hydroxyl positions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, representative experimental protocols, and its role as a synthetic building block.
Chemical Structure and Properties
2-O-Benzylglycerol is a white to off-white waxy solid at room temperature.[1] The core structure consists of a propane-1,3-diol backbone with a benzyloxy group attached to the central carbon atom.[1]
Chemical Structure Diagram
Caption: Chemical structure of 2-O-Benzylglycerol.
Physicochemical Data
The quantitative properties of 2-O-Benzylglycerol are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 14690-00-7 | [1][4] |
| Molecular Formula | C₁₀H₁₄O₃ | [1][4] |
| Molecular Weight | 182.22 g/mol | [5][6] |
| IUPAC Name | 2-(phenylmethoxy)propane-1,3-diol | [1][4] |
| Appearance | White to off-white waxy solid | [1] |
| Melting Point | 38-40 °C | [1] |
| Boiling Point | 185-187 °C at 10 mmHg | [1] |
| SMILES | OCC(CO)OCc1ccccc1 | [4] |
| InChI Key | UDIPIOHLDFSMLR-UHFFFAOYSA-N | [4] |
| Density | ~1.160 g/cm³ (predicted) | [1] |
| pKa | 13.91 ± 0.10 (predicted) | [1] |
Role in Synthesis
2-O-Benzylglycerol is a key intermediate in multi-step synthetic pathways. Its primary application is in the synthesis of complex glycerides and their phosphonate analogs.[1] These synthesized compounds have shown potential as potent lipase inhibitors, making them relevant for research into treatments for obesity and other metabolic disorders.[1]
Logical Relationship in Drug Discovery
Caption: Role of 2-O-Benzylglycerol as a synthetic intermediate.
Experimental Protocols
The following sections detail representative methodologies for the synthesis and analysis of 2-O-Benzylglycerol. These protocols are derived from established procedures for benzylation and chromatographic analysis.
Synthesis of 2-O-Benzylglycerol
This protocol describes a common method for the selective benzylation of glycerol, which involves protecting the 1,3-hydroxyl groups, benzylating the remaining 2-hydroxyl, and subsequent deprotection.
Materials:
-
Glycerol
-
Acetone or 2,2-dimethoxypropane
-
p-Toluenesulfonic acid (catalyst)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Tetrabutylammonium iodide (TBAI, catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 5%)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (eluents)
Procedure:
-
Protection of 1,3-Hydroxyls:
-
In a round-bottom flask, dissolve glycerol in a suitable solvent like acetone.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the acetonide-protected glycerol (solketal).
-
Once the reaction is complete, neutralize the catalyst with a base (e.g., triethylamine or NaHCO₃ solution).
-
Extract the product with an organic solvent and dry the organic layer over Na₂SO₄. Concentrate under reduced pressure to obtain the crude protected glycerol.
-
-
Benzylation of the 2-Hydroxyl Group:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (washed with pentane to remove mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of the protected glycerol in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add a catalytic amount of TBAI, followed by the dropwise addition of benzyl bromide.[7]
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC.[7]
-
Upon completion, cautiously quench the reaction by cooling to 0 °C and slowly adding cooled water.
-
-
Work-up and Deprotection:
-
Partition the reaction mixture between ethyl acetate and water.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[7]
-
Concentrate the solution under reduced pressure to yield the crude benzylated, protected glycerol.
-
To this crude product, add a mixture of methanol and an aqueous HCl solution (e.g., 5%).[7]
-
Heat the mixture under reflux for 20-60 minutes to hydrolyze the acetonide protecting group.[7]
-
After cooling, extract the mixture with an organic solvent (e.g., CH₂Cl₂). Wash the combined organic layers with water and NaHCO₃ solution, dry over Na₂SO₄, and concentrate in vacuo.[7]
-
-
Purification:
-
Purify the final crude product by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate as the eluent, to yield pure 2-O-Benzylglycerol.[7]
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a reverse-phase HPLC method for assessing the purity of synthesized 2-O-Benzylglycerol, capable of separating it from common starting materials and by-products.[8]
Instrumentation & Conditions:
-
HPLC System: Standard system with UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water. A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (for the benzyl group).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Procedure:
-
Standard Preparation: Prepare a reference standard solution of 2-O-Benzylglycerol in the mobile phase or acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase or acetonitrile to achieve a similar concentration as the standard.[8]
-
Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time of 2-O-Benzylglycerol.
-
Inject the sample solution.
-
-
Data Interpretation:
-
Identify the peak corresponding to 2-O-Benzylglycerol in the sample chromatogram by comparing its retention time to the standard.
-
Calculate the purity using the area normalization method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. This assumes similar response factors for all components. For higher accuracy, a calibration curve should be constructed.[8]
-
Synthetic Workflow Diagram
Caption: General experimental workflow for synthesis and purification.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 14690-00-7 | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 14690-00-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. CAS RN 14690-00-7 | Fisher Scientific [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Benzylglycerol | C10H14O3 | CID 2735483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Glycerol 2-Benzyl Ether: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for Glycerol 2-benzyl ether (2-O-Benzylglycerol). Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes detailed experimental protocols for researchers to determine these crucial physicochemical properties.
Introduction
Glycerol 2-benzyl ether, a mono-substituted glycerol derivative, serves as a valuable intermediate in the synthesis of various biologically active molecules and complex lipids. Its utility in pharmaceutical and chemical research necessitates a thorough understanding of its solubility in different solvent systems and its stability under various experimental and storage conditions. This guide aims to consolidate the known qualitative data and provide a framework for the systematic evaluation of these parameters.
Data Presentation
Solubility Data
Quantitative solubility data for Glycerol 2-benzyl ether is not extensively reported. The following table summarizes the available qualitative solubility information.
| Solvent | Solubility | Reference |
| Chloroform | Soluble | Generic chemical data |
| Methanol | Sparingly Soluble | Generic chemical data |
| Water | Insoluble (predicted) | Based on structure |
| Diethyl Ether | Slightly Soluble (predicted) | General ether solubility |
| Acetone | Soluble (predicted) | General ether solubility |
| Benzene | Insoluble (predicted) | Based on glycerol backbone |
Note: Predicted solubilities are based on the general behavior of similar organic compounds and the principle of "like dissolves like." Experimental verification is highly recommended.
Stability Data
| Condition | Stability Profile of Benzyl Ethers | Potential Degradation Products |
| Acidic (Strong) | Susceptible to cleavage. | Glycerol, Benzyl alcohol, Benzaldehyde, Benzoic acid |
| Acidic (Weak) | Generally stable. | - |
| Neutral | Generally stable. | - |
| Basic (Strong) | Generally stable. | - |
| Oxidative | Susceptible to oxidation. | Benzaldehyde, Benzoic acid, and corresponding de-benzylated glycerol derivatives. |
| Reductive (Catalytic Hydrogenolysis) | Readily cleaved. | Glycerol and Toluene. |
| Enzymatic | Susceptibility is enzyme-dependent. Etherases may cleave the ether bond. | Glycerol and Benzyl alcohol. |
Experimental Protocols
Determination of Aqueous and Organic Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.
3.1.1. Materials
-
Glycerol 2-benzyl ether
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, various organic solvents)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
3.1.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of Glycerol 2-benzyl ether to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of the excess solid. Centrifuge the vials at a high speed to pellet any remaining suspended solid.
-
Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of Glycerol 2-benzyl ether.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x Dilution factor
Stability Assessment under Forced Degradation Conditions
This protocol outlines a general procedure for assessing the stability of Glycerol 2-benzyl ether under various stress conditions, as recommended by ICH guidelines.
3.2.1. Materials
-
Glycerol 2-benzyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A validated stability-indicating HPLC method
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
3.2.2. Procedure
-
Preparation of Stock Solution: Prepare a stock solution of Glycerol 2-benzyl ether in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Store the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). At specified time points, withdraw samples, neutralize with an appropriate amount of 0.1 N NaOH, dilute to the initial concentration, and analyze by HPLC.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Store the solution at an elevated temperature (e.g., 60 °C) for a defined period. At specified time points, withdraw samples, neutralize with an appropriate amount of 0.1 N HCl, dilute to the initial concentration, and analyze by HPLC.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store the solution at room temperature for a defined period. At specified time points, withdraw samples, dilute to the initial concentration, and analyze by HPLC.
-
Thermal Degradation: Store a solid sample of Glycerol 2-benzyl ether in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a defined period. Also, store a solution of the compound at a similar temperature. At specified time points, dissolve the solid sample or dilute the solution sample and analyze by HPLC.
-
Photostability: Expose a solid sample and a solution of Glycerol 2-benzyl ether to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be protected from light. Analyze the samples by HPLC.
-
Analysis: In all cases, the HPLC analysis should be performed using a stability-indicating method capable of separating the intact drug from its degradation products. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.
Mandatory Visualization
Caption: Workflow for experimental solubility determination.
Caption: Workflow for forced degradation stability studies.
In-Depth Technical Guide: Physicochemical Properties of 2-(Phenylmethoxy)-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the core physicochemical properties of 2-(Phenylmethoxy)-1,3-propanediol, a glycerol derivative utilized in various research and development applications. The data presented herein is compiled from verified sources to ensure accuracy and reliability for professional use.
Quantitative Data Summary
The fundamental molecular attributes of 2-(Phenylmethoxy)-1,3-propanediol are summarized in the table below for straightforward reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2][3][4] |
| Linear Formula | C₆H₅CH₂OCH(CH₂OH)₂ | [5][6] |
| Molecular Weight | 182.22 g/mol | [3][4][5][6][7] |
| CAS Number | 14690-00-7 | [1][3][4][5][6] |
Synonyms
This compound is also known by several alternative names in scientific literature and commercial listings:
Experimental Protocols
The determination of the molecular weight and formula of 2-(Phenylmethoxy)-1,3-propanediol is typically achieved through standard analytical chemistry techniques. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass, from which the molecular formula can be deduced. The molecular weight is then calculated based on the established formula.
Logical Relationship Diagram
The following diagram illustrates the logical flow from compound identification to the determination of its molecular properties.
Caption: Workflow for determining the molecular formula and weight of a chemical compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. 14690-00-7 CAS MSDS (2-BENZYLOXY-1,3-PROPANEDIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound 99 14690-00-7 [sigmaaldrich.com]
- 6. CAS 14690-00-7 this compound - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 7. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Benzyloxy-1,3-propanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Benzyloxy-1,3-propanediol (also known as 2-O-Benzylglycerol), a versatile intermediate in organic synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | C₆H₅- |
| ~4.60 | s | 2H | -OCH₂Ph |
| ~3.80 | m | 1H | -CH(CH₂OH)₂ |
| ~3.65 | m | 4H | -CH₂OH |
| ~2.50 | br s | 2H | -OH |
Note: Data is based on typical chemical shifts for similar structures and may vary slightly based on solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Quaternary aromatic C |
| ~128.5 | Aromatic CH |
| ~127.8 | Aromatic CH |
| ~127.6 | Aromatic CH |
| ~80 | -OCH- |
| ~73 | -OCH₂Ph |
| ~63 | -CH₂OH |
Note: Predicted chemical shifts based on analogous structures. Actual values may differ.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3350 (broad) | Strong | O-H stretch (alcohol) |
| 3030 | Medium | C-H stretch (aromatic) |
| 2930, 2870 | Medium | C-H stretch (aliphatic) |
| 1495, 1455 | Medium | C=C stretch (aromatic ring) |
| 1100 | Strong | C-O stretch (ether and alcohol) |
| 740, 700 | Strong | C-H bend (aromatic, monosubstituted) |
Note: Characteristic absorption peaks for the functional groups present in the molecule.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 182 | Low | [M]⁺ (Molecular Ion) |
| 107 | Moderate | [C₇H₇O]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ |
Note: Fragmentation pattern is predicted based on the structure and common fragmentation pathways of benzyl ethers and alcohols.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on chemical shifts, multiplicities, and integration values.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound (if melted) or a small amount of the solid directly onto the ATR crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Assign the peaks to specific functional groups using correlation tables.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), then ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak [M]⁺.
-
Analyze the fragmentation pattern and assign major peaks to plausible fragment ions.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Synthesis and Characterization of 2-O-Benzylglycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-O-Benzylglycerol, a valuable intermediate in the synthesis of various biologically active molecules and glyceride analogs.[1][2][3] This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to assist researchers in the efficient preparation and analysis of this compound.
Synthesis of 2-O-Benzylglycerol
The selective synthesis of 2-O-Benzylglycerol from glycerol requires a strategic approach involving the protection of the primary hydroxyl groups at the C1 and C3 positions, followed by benzylation of the secondary hydroxyl group at the C2 position, and subsequent deprotection. A common and effective method utilizes a benzylidene acetal as a protecting group.
Synthesis Pathway
The synthesis of 2-O-Benzylglycerol can be achieved through a three-step process:
-
Protection: Formation of 1,3-O-benzylideneglycerol by reacting glycerol with benzaldehyde.
-
Benzylation: Benzylation of the free hydroxyl group at the C2 position of 1,3-O-benzylideneglycerol.
-
Deprotection: Removal of the benzylidene acetal protecting group to yield 2-O-Benzylglycerol.
Experimental Protocols
Step 1: Synthesis of 1,3-O-Benzylideneglycerol (Protection)
This step involves the acid-catalyzed reaction of glycerol with benzaldehyde to form a cyclic acetal, protecting the 1,3-hydroxyl groups.
-
Materials:
-
Glycerol
-
Benzaldehyde
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add glycerol, benzaldehyde (1.1 equivalents), a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Reflux the mixture, continuously removing the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1,3-O-benzylideneglycerol, which can be used in the next step without further purification.
-
Step 2: Synthesis of 2-O-Benzyl-1,3-O-benzylideneglycerol (Benzylation)
The free secondary hydroxyl group of 1,3-O-benzylideneglycerol is benzylated using benzyl bromide under basic conditions.
-
Materials:
-
1,3-O-Benzylideneglycerol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
Dissolve 1,3-O-benzylideneglycerol in anhydrous DMF or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and slowly add sodium hydride (1.2 equivalents).
-
Stir the mixture at 0°C for 30 minutes, then add benzyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude 2-O-benzyl-1,3-O-benzylideneglycerol.
-
Step 3: Synthesis of 2-O-Benzylglycerol (Deprotection)
The benzylidene acetal protecting group is removed to yield the final product, 2-O-Benzylglycerol. This can be achieved through acidic hydrolysis or catalytic transfer hydrogenation.[4][5]
-
Method A: Acidic Hydrolysis
-
Materials:
-
2-O-Benzyl-1,3-O-benzylideneglycerol
-
Acetic acid
-
Water
-
1,2-Dimethoxyethane (DME)
-
-
Procedure:
-
Dissolve the crude 2-O-benzyl-1,3-O-benzylideneglycerol in a mixture of acetic acid, water, and DME.[2]
-
Stir the solution at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the deprotection is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
-
Method B: Catalytic Transfer Hydrogenation
-
Materials:
-
2-O-Benzyl-1,3-O-benzylideneglycerol
-
10% Palladium on carbon (Pd/C)
-
Triethylsilane
-
Methanol
-
-
Procedure:
-
Dissolve the crude 2-O-benzyl-1,3-O-benzylideneglycerol in methanol.
-
Add 10% Pd/C (catalytic amount) and triethylsilane (3.0 equivalents).[5]
-
Stir the mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification
The crude 2-O-Benzylglycerol is typically purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10:1 hexane:ethyl acetate and gradually increasing the polarity).
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain 2-O-Benzylglycerol as a white to off-white solid.[3]
-
Characterization of 2-O-Benzylglycerol
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-O-Benzylglycerol. The following sections detail the expected analytical data and the protocols for obtaining them.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-O-Benzylglycerol is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₃ | [1] |
| Molecular Weight | 182.22 g/mol | |
| Appearance | White to off-white waxy solid | [3] |
| Melting Point | 38-40 °C | |
| Boiling Point | 185-187 °C at 10 mmHg | |
| Solubility | Soluble in chloroform and methanol | [3] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-O-Benzylglycerol.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons (Ph-H) |
| ~4.65 | s | 2H | Benzylic protons (-CH₂-Ph) |
| ~3.80 | m | 1H | C2-H |
| ~3.70 | m | 4H | C1-H₂ and C3-H₂ |
| ~2.50 | br s | 2H | Hydroxyl protons (-OH) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | Quaternary aromatic carbon (C-ipso) |
| ~128.5 | Aromatic carbons (C-ortho, C-meta) |
| ~127.8 | Aromatic carbon (C-para) |
| ~80 | C2 |
| ~72 | Benzylic carbon (-CH₂-Ph) |
| ~63 | C1 and C3 |
FTIR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | O-H stretch (hydroxyl groups) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1495, 1450 | Medium | Aromatic C=C stretch |
| 1100-1000 | Strong | C-O stretch (ether and alcohol) |
| 740, 700 | Strong | Aromatic C-H bend (monosubstituted) |
MS (Mass Spectrometry) Data (EI)
| m/z | Possible Fragment |
| 182 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion, base peak)[6] |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of purified 2-O-Benzylglycerol in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Use a standard single-pulse sequence with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR - Attenuated Total Reflectance):
-
Place a small amount of the solid 2-O-Benzylglycerol directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation (GC-MS):
-
Prepare a dilute solution of 2-O-Benzylglycerol in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Data Acquisition:
-
Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an electron ionization (EI) source.
-
The GC will separate the compound from any residual solvent or impurities before it enters the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).
-
Applications in Research and Drug Development
2-O-Benzylglycerol serves as a key intermediate in the synthesis of a variety of complex molecules. Its utility stems from the presence of two primary hydroxyl groups and a protected secondary hydroxyl group, allowing for selective functionalization. It is particularly valuable in the preparation of:
-
Glyceride Analogs: For the development of enzyme inhibitors, such as lipase inhibitors, which have potential applications in the treatment of obesity.[3]
-
Structured Lipids: As a building block for the synthesis of lipids with specific fatty acid compositions at defined positions on the glycerol backbone.
-
Pharmaceutical Intermediates: For the synthesis of various drug candidates and biologically active compounds.
This guide provides a foundational understanding and practical protocols for the synthesis and characterization of 2-O-Benzylglycerol, empowering researchers to utilize this versatile compound in their scientific endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 6. youtube.com [youtube.com]
The Biological Versatility of 2-Benzyloxy-1,3-propanediol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the biological activities of derivatives based on the 2-benzyloxy-1,3-propanediol scaffold. This core structure serves as a versatile building block in medicinal chemistry, leading to the synthesis of compounds with a range of potential therapeutic applications, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1] This document provides a consolidated overview of the quantitative biological data for structurally related analogs, detailed experimental protocols for key biological assays, and visualizations of relevant synthetic and signaling pathways.
Core Structure and Synthetic Precursor
This compound is a glycerol derivative characterized by a benzyloxy group attached to the central carbon of the propanediol backbone.[1] Its chemical properties make it a valuable intermediate for creating more complex molecules with potential pharmaceutical applications.[1]
Data Presentation: Biological Activities of Structural Analogs
While comprehensive structure-activity relationship (SAR) studies on a broad range of direct this compound derivatives are not extensively documented in publicly available literature, research on closely related 1,3-disubstituted-2-propanol and 1,3-bis(aryloxy)propan-2-amine analogs provides significant insights into their potential biological activities. The following tables summarize the quantitative data for these structural analogs.
Table 1: Antibacterial Activity of 1,3-bis(aryloxy)propan-2-amine Derivatives
Minimal Inhibitory Concentration (MIC) values for a series of synthetic 1,3-bis(aryloxy)propan-2-amines demonstrate their activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[2]
| Compound ID | R1 | R2 | S. pyogenes MIC (µg/mL) | S. aureus MIC (µg/mL) | E. faecalis MIC (µg/mL) | MRSA strains MIC (µg/mL) |
| CPD18 | H | H | 10 | 10 | >10 | 10 |
| CPD20 | 4-Cl | 4-Cl | 2.5 | 2.5 | 5 | 2.5 |
| CPD21 | 4-F | 4-F | 10 | 10 | >10 | 5-10 |
| CPD22 | 4-Br | 4-Br | 2.5 | 5 | 5 | 2.5-5 |
Data extracted from a study on synthetic 1,3‐bis(aryloxy)propan‐2‐amines.[2]
Table 2: Anticancer Activity of Benzyloxy-Substituted and Related Heterocyclic Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for various benzyloxy-containing and other heterocyclic compounds against different cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| Benzyloxy-Quinoxaline | Compound 6k | MCF-7 (Breast) | 6.93 ± 0.4 |
| HCT-116 (Colon) | 10.88 ± 0.8 | ||
| HeLa (Cervical) | 9.46 ± 0.7 | ||
| PC-3 (Prostate) | 12.17 ± 0.9 | ||
| Benzoxazole Clubbed 2-Pyrrolidinone | Compound 19 (4-NO2 derivative) | MAGL (enzyme target) | 0.0084 |
| Compound 20 (4-SO2NH2 derivative) | MAGL (enzyme target) | 0.0076 | |
| Thiazole Derivative | Compound 82f | Antioxidant Activity | 63.11 (µg/mL) |
| Compound 82g | Antioxidant Activity | 67.93 (µg/mL) |
Data compiled from studies on benzyloxyquinoxaline and other heterocyclic derivatives.[3][4][5]
Table 3: Enzyme Inhibitory Activity
Derivatives containing the benzyloxy moiety have been investigated as inhibitors of various enzymes, including pancreatic lipase.
| Compound Class | Derivative | Target Enzyme | IC50 |
| Schiff Base Derivative | Compound 6 | Lipase | 995.74 ± 0.010 µM |
| Compound 2 | Lipase | 1985.51 ± 0.041 µM | |
| Flavonoid Derivative | F01 | Pancreatic Lipase | 17.68 ± 1.43 µM |
Data from studies on lipase inhibition by various compounds.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound analogs.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimal Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Pancreatic Lipase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of pancreatic lipase, a key enzyme in fat digestion.
-
Enzyme and Substrate Preparation: A solution of porcine pancreatic lipase is prepared in a suitable buffer (e.g., Tris-HCl). A chromogenic substrate, such as p-nitrophenyl butyrate (pNPB), is dissolved in a solvent like acetonitrile.
-
Reaction Mixture: In a 96-well plate, the test compound at various concentrations is pre-incubated with the lipase solution for a short period.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the pNPB substrate solution to the wells.
-
Absorbance Monitoring: The hydrolysis of pNPB by lipase releases p-nitrophenol, a yellow product. The increase in absorbance at 405 nm is monitored over time using a microplate reader.
-
Calculation of Inhibition: The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then determined from a dose-response curve.
Visualizations: Synthetic and Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate key processes related to the synthesis and potential mechanism of action of this compound derivatives.
Caption: Synthetic pathway for this compound.
Caption: A typical workflow for drug discovery.
Caption: Inhibition of a signaling pathway.
Conclusion
The this compound scaffold holds considerable promise as a template for the development of novel therapeutic agents. While direct and extensive biological data on a wide array of its derivatives remains to be fully explored in the public domain, the significant antimicrobial, anticancer, and enzyme-inhibiting activities observed in closely related structural analogs underscore the potential of this chemical class. Further synthesis and systematic biological evaluation are warranted to elucidate the full therapeutic potential and establish comprehensive structure-activity relationships for this versatile scaffold. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Uncharted Territory: The Mechanism of Action of 2-Benzyloxy-1,3-propanediol Remains Largely Unexplored
Despite its utility as a synthetic building block in pharmaceutical research, dedicated studies elucidating the specific mechanism of action of 2-Benzyloxy-1,3-propanediol as a biologically active agent are conspicuously absent from the current scientific literature. This glycerol derivative is primarily recognized as a key intermediate in the chemical synthesis of more complex molecules, including potential lipase inhibitors, rather than an endogenously active compound with a defined pharmacological profile.
Researchers, scientists, and drug development professionals investigating this compound will find a wealth of information regarding its chemical properties and applications in organic synthesis.[1][2][3][4][5] However, a thorough review of existing research reveals a critical knowledge gap concerning its direct biological effects and molecular targets. The compound, also known as 2-O-Benzylglycerol, serves as a versatile scaffold for creating a variety of derivatives, including glycerides and phosphonate analogs.[1] It is these derivatives, and not this compound itself, that have been the focus of biological evaluation, particularly in the context of enzyme inhibition.
A Precursor to Potential Therapeutics
The primary area of investigation involving this compound is in the development of lipase inhibitors.[1] Lipases are crucial enzymes in lipid metabolism, and their inhibition is a therapeutic strategy for managing obesity and other metabolic disorders.[6][7][8][9] Researchers have utilized this compound to synthesize novel compounds and subsequently assess their inhibitory activity against pancreatic lipase.[1] However, these studies do not provide data on the direct activity of the parent compound, this compound.
The Absence of Core Data
Consequently, the core requirements for an in-depth technical guide on the mechanism of action of this compound cannot be met at this time. There is no quantitative data from biological assays, such as IC50 or Ki values, to present in structured tables. Furthermore, the lack of dedicated studies means there are no established experimental protocols to detail, nor are there any identified signaling pathways to visualize.
The scientific community's focus has been on leveraging the chemical structure of this compound to create new chemical entities with desired biological activities. While this underscores its importance in medicinal chemistry, it leaves its own potential bioactivity as an open question. Future research would be necessary to explore whether this compound exerts any direct pharmacological effects and, if so, to elucidate the underlying mechanisms of action. Until such studies are conducted, its role remains firmly in the realm of synthetic chemistry rather than pharmacology.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 2-苄氧基-1,3-丙二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unict.it [iris.unict.it]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Glycerol 2-benzyl ether: A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerol 2-benzyl ether, a significant intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science, presents unique challenges and opportunities in its synthesis and application. This technical guide provides an in-depth exploration of the discovery and historical development of this specific glycerol ether isomer. It details key experimental protocols for its synthesis, presents a comprehensive summary of its physicochemical and spectroscopic properties, and visualizes the synthetic pathways and reaction mechanisms. This document is intended to be a critical resource for professionals engaged in research and development activities involving glycerol derivatives.
Introduction and Historical Context
The study of glycerol ethers dates back to the mid-20th century, with initial research focusing on their natural occurrence and biosynthesis.[1][2] Glycerol ethers, in general, are characterized by an ether linkage between one or more of the hydroxyl groups of glycerol and an alkyl or aryl group. The benzylated ethers of glycerol, including Glycerol 2-benzyl ether (also known as 2-O-Benzylglycerol or 2-Benzyloxy-1,3-propanediol), have garnered interest as versatile synthetic intermediates.
Pinpointing the exact moment of "discovery" of Glycerol 2-benzyl ether is challenging, as early research often reported the synthesis of mixtures of mono-benzylated glycerol isomers without specific emphasis on the 2-substituted product. The primary focus was often on the more readily synthesized 1(3)-O-benzylglycerol. The synthesis of specific isomers, particularly the less thermodynamically favored 2-isomer, required the development of regioselective synthetic strategies and advanced chromatographic separation techniques.[3] Modern synthetic chemistry has enabled the more targeted synthesis and isolation of Glycerol 2-benzyl ether, facilitating its use in complex molecular architectures.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and spectral properties of Glycerol 2-benzyl ether is paramount for its application in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of Glycerol 2-benzyl ether
| Property | Value | Reference |
| CAS Number | 14690-00-7 | [4][5] |
| Molecular Formula | C₁₀H₁₄O₃ | [4][5] |
| Molecular Weight | 182.22 g/mol | [5] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 38-40 °C | [4][5] |
| Boiling Point | 185-187 °C at 10 mmHg | [4][5] |
| Density | 1.160 g/cm³ | [4] |
Table 2: Spectroscopic Data of Glycerol 2-benzyl ether
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.39–7.27 (m, 5H, Ar-H), 4.76 (s, 2H, -OCH₂Ph), 3.78 (m, 1H, -CH-), 3.6-3.8 (m, 4H, -CH₂OH) | [6] (Note: Specific shifts can vary based on solvent and concentration. This is a representative spectrum.) |
| ¹³C NMR (CDCl₃) | δ 137.5 (Ar-C), 128.5 (Ar-CH), 127.9 (Ar-CH), 127.7 (Ar-CH), 79.5 (-CH-), 73.0 (-OCH₂Ph), 63.5 (-CH₂OH) | (Representative values based on general knowledge of similar structures) |
| IR (KBr) | ν (cm⁻¹) 3396 (O-H stretch), 3077, 2949, 2871 (C-H stretch), 1614, 1584 (C=C aromatic stretch), 1144 (C-O stretch) | [7] (Representative peaks for a similar structure) |
| Mass Spec. (ESI) | m/z 205 [M+Na]⁺ | [8] |
Synthesis of Glycerol 2-benzyl ether
The synthesis of Glycerol 2-benzyl ether is often complicated by the formation of isomeric byproducts, namely 1-O-benzylglycerol and di- and tri-benzylated glycerols.[9][10] Achieving regioselectivity for the secondary hydroxyl group is a key challenge. Various synthetic strategies have been developed, often involving the use of protecting groups to block the primary hydroxyls before benzylation.
General Synthetic Approach via Direct Benzylation
A common, albeit non-selective, method involves the direct benzylation of glycerol with benzyl alcohol in the presence of an acid catalyst.[8] This approach typically yields a mixture of mono-, di-, and tri-benzyl ethers.
Caption: General reaction scheme for the direct benzylation of glycerol.
Experimental Protocol: Acid-Catalyzed Benzylation of Glycerol
This protocol is adapted from a solvent-free approach which, while not exclusively selective for the 2-isomer, produces it as a significant component of the mono-benzylated fraction.[8]
Materials:
-
Glycerol
-
Benzyl alcohol
-
Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 (Cs-DTP/K-10) catalyst
-
Nitrogen gas
-
Ethyl acetate (for extraction)
-
Hexane (for chromatography)
Procedure:
-
In a batch reactor, combine glycerol (0.205 mol) and benzyl alcohol (0.820 mol) to achieve a 1:4 molar ratio.
-
Add the Cs-DTP/K-10 catalyst (2.98 g), resulting in a catalyst loading of 0.03 g/cm³ relative to the total reaction volume.
-
Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture to 150 °C with vigorous stirring (e.g., 1000 rpm).
-
Maintain these conditions for the desired reaction time (e.g., 4 hours).
-
After cooling, the product mixture is extracted with ethyl acetate.
-
The individual isomers, including Glycerol 2-benzyl ether, are then separated and purified using column chromatography with a hexane/ethyl acetate gradient.
-
Characterization of the purified product is performed using GC-MS, NMR, and IR spectroscopy.
Regioselective Synthesis Strategies
To improve the yield of Glycerol 2-benzyl ether, regioselective methods are employed. These typically involve the protection of the primary hydroxyl groups of glycerol, followed by benzylation of the remaining secondary hydroxyl, and subsequent deprotection.
Caption: Workflow for the regioselective synthesis of Glycerol 2-benzyl ether.
Reaction Mechanisms
The etherification of glycerol with benzyl alcohol under acidic conditions is believed to proceed via an SN2-type mechanism.[8] The reaction involves the formation of a benzyl cation on the surface of the acid catalyst, which then reacts with a hydroxyl group of glycerol.
Caption: Proposed mechanism for the acid-catalyzed benzylation of glycerol.
Applications in Research and Drug Development
Glycerol 2-benzyl ether serves as a valuable building block in organic synthesis. Its structure, featuring a protected secondary hydroxyl group and two free primary hydroxyls, allows for further selective chemical modifications. This makes it a useful intermediate in the synthesis of more complex molecules, including:
-
Pharmaceutical Intermediates: The glycerol backbone is a common motif in many biologically active molecules. The benzyl ether can serve as a protecting group that can be removed under specific conditions during a multi-step synthesis of a drug candidate.
-
Chiral Building Blocks: Enantiomerically pure forms of Glycerol 2-benzyl ether can be used in the synthesis of chiral drugs and other bioactive compounds.
-
Surfactants and Emulsifiers: The amphiphilic nature of glycerol ethers makes them suitable for applications as non-ionic surfactants.
Conclusion
Glycerol 2-benzyl ether is a compound of significant interest in synthetic organic chemistry. While its direct and selective synthesis remains a challenge, various methods have been developed to produce it, either as part of an isomeric mixture or through more targeted regioselective strategies. The well-characterized physicochemical and spectroscopic properties of this compound, detailed in this guide, provide a solid foundation for its use in research and development. As the demand for complex and specialized organic molecules continues to grow, the importance of versatile intermediates like Glycerol 2-benzyl ether is expected to increase.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Origin of glycerol ethers. Biosynthesis from labeled acetate, stearic acid, stearaldehyde, and stearyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic separation of enantiomeric alkyl glycerol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound 99 14690-00-7 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Critical Review of the Various Reaction Mechanisms for Glycerol Etherification | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Glycerides Using 2-Benzyloxy-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerides, the esters of glycerol and fatty acids, are fundamental molecules in biology and have wide-ranging applications in the food, pharmaceutical, and cosmetic industries. The specific positioning of acyl groups on the glycerol backbone dictates their physical properties and biological functions. The synthesis of structurally defined glycerides, such as specific mono-, di-, and triglycerides, often requires the use of protecting groups to ensure regioselectivity.
2-Benzyloxy-1,3-propanediol, also known as 2-O-benzylglycerol, is a valuable intermediate in the synthesis of tailored glycerides.[1] The benzyl group serves as a robust protecting group for the secondary hydroxyl group at the sn-2 position of glycerol, allowing for selective functionalization of the primary hydroxyl groups at the sn-1 and sn-3 positions. This document provides detailed protocols for the synthesis of 1,3-diglycerides using this compound and discusses strategies for the synthesis of other glyceride derivatives.
Core Synthetic Strategy
The synthesis of glycerides from this compound generally follows a two-step process:
-
Acylation: The free primary hydroxyl groups of this compound are esterified with fatty acids or their activated derivatives (e.g., acyl chlorides or anhydrides).
-
Deprotection (Debenzylation): The benzyl protecting group at the sn-2 position is removed, typically by catalytic hydrogenolysis, to yield the final glyceride.[2]
This strategy is particularly effective for the synthesis of symmetrical 1,3-diglycerides.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diacyl-2-O-benzylglycerol
This protocol describes the acylation of this compound with a fatty acid chloride to produce the protected diglyceride intermediate.
Materials:
-
This compound
-
Fatty acid chloride (e.g., stearoyl chloride, oleoyl chloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add the fatty acid chloride (2.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1,3-diacyl-2-O-benzylglycerol using silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Quantitative Data (Representative):
| Parameter | Value/Condition |
| Reagents & Stoichiometry | |
| This compound | 1.0 eq |
| Fatty Acid Chloride | 2.2 eq |
| Pyridine | Excess |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 4-12 hours (TLC monitored) |
| Work-up & Purification | |
| Purification Method | Silica Gel Chromatography |
| Expected Yield | 70-90% |
Protocol 2: Synthesis of 1,3-Diglycerides via Catalytic Hydrogenolysis
This protocol details the removal of the benzyl protecting group from 1,3-diacyl-2-O-benzylglycerol to yield the final 1,3-diglyceride.
Materials:
-
1,3-Diacyl-2-O-benzylglycerol
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate or Methanol
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate
-
Celite®
Procedure:
-
Dissolve the 1,3-diacyl-2-O-benzylglycerol (1.0 eq) in a suitable solvent such as ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 10% by weight of the substrate) to the solution.[3]
-
If using hydrogen gas, purge the flask with H₂ and maintain a hydrogen atmosphere (e.g., with a balloon or at a specified pressure).
-
If using a hydrogen donor, add ammonium formate (approximately 10 eq) to the reaction mixture.[2]
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[2]
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 1,3-diglyceride.
-
If necessary, the product can be further purified by recrystallization or silica gel chromatography.
Quantitative Data (Representative):
| Parameter | Value/Condition |
| Reagents & Stoichiometry | |
| 1,3-Diacyl-2-O-benzylglycerol | 1.0 eq |
| 10% Palladium on Carbon | ~10% w/w |
| Hydrogen Source | H₂ (1 atm) or Ammonium Formate (~10 eq) |
| Reaction Conditions | |
| Solvent | Ethyl Acetate or Methanol |
| Temperature | Room Temperature |
| Reaction Time | 2-8 hours (TLC monitored) |
| Work-up & Purification | |
| Purification Method | Filtration, optionally Recrystallization |
| Expected Yield | >90% |
Synthesis of Monoglycerides and Triglycerides
The synthesis of monoglycerides and triglycerides from this compound is more complex and requires additional protection and deprotection steps to achieve regioselectivity.
-
Monoglyceride Synthesis: To synthesize a 1-monoglyceride, one of the primary hydroxyls of this compound must be selectively protected with an orthogonal protecting group (e.g., a trityl group) before acylation of the remaining primary hydroxyl. Subsequent selective deprotection of the orthogonal group and finally the benzyl group would yield the desired product. Alternatively, a highly regioselective acylation could be employed, though this can be challenging.[4]
-
Triglyceride Synthesis: A common route to a triglyceride with different fatty acids at the sn-1/3 and sn-2 positions would involve synthesizing the 1,3-diglyceride as described above, followed by acylation of the newly deprotected secondary hydroxyl group.
Visualized Workflows
Caption: General workflow for the synthesis of 1,3-diglycerides.
Caption: Conceptual pathway for selective glyceride synthesis.
References
2-O-Benzylglycerol: A Versatile Chiral Building Block in Organic Synthesis
FOR IMMEDIATE RELEASE
Shanghai, China – December 25, 2025 – 2-O-Benzylglycerol has emerged as a critical and versatile chiral building block in the field of organic synthesis, enabling the stereoselective construction of a wide array of complex molecules, including pharmacologically active compounds and structured lipids. Its unique trifunctional nature, possessing a central secondary alcohol flanked by two primary alcohols, with the secondary hydroxyl group protected by a benzyl ether, provides a strategic advantage for chemists in multistep synthetic sequences. This report details the applications of 2-O-Benzylglycerol, provides comprehensive experimental protocols for its synthesis and use, and presents key quantitative data for relevant transformations.
Application Notes
2-O-Benzylglycerol serves as a valuable synthon for the preparation of enantiomerically pure compounds, where the precise arrangement of substituents on the glycerol backbone is crucial for biological activity. The benzyl group at the 2-position offers robust protection during various chemical transformations and can be selectively removed under mild hydrogenolysis conditions, revealing the free hydroxyl group for further functionalization.
Key applications include:
-
Synthesis of Chiral Pharmaceuticals: 2-O-Benzylglycerol is a precursor for the synthesis of various chiral drugs. For instance, it can be utilized in the synthesis of beta-blockers, where the stereochemistry of the 1,2-diol unit is critical for their therapeutic effect. The protected secondary alcohol allows for selective manipulation of the primary hydroxyl groups to build the desired pharmacophore.
-
Preparation of Structured Lipids and Prodrugs: In the field of lipid chemistry, 2-O-Benzylglycerol is instrumental in the chemoenzymatic synthesis of structured triacylglycerol prodrugs. By selectively acylating the primary hydroxyl groups and subsequently removing the benzyl protecting group, complex lipids with defined stereochemistry can be assembled. This approach is particularly relevant for the development of novel drug delivery systems.
-
Synthesis of Glyceryl Ether Derivatives: The free primary hydroxyl groups of 2-O-Benzylglycerol are amenable to etherification, leading to the formation of various glyceryl ether derivatives. These compounds are important intermediates in the synthesis of biologically active molecules and materials.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-O-Benzylglycerol from 1,3-Benzylideneglycerol
This protocol outlines a reliable method for the synthesis of 2-O-Benzylglycerol, starting from the readily available 1,3-benzylideneglycerol, which protects the primary hydroxyl groups.
Step 1: Benzylation of 1,3-Benzylideneglycerol
-
Materials: 1,3-Benzylideneglycerol, sodium hydride (NaH, 60% dispersion in mineral oil), benzyl bromide (BnBr), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 1,3-benzylideneglycerol (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolytic Deprotection of the Benzylidene Acetal
-
Materials: 2-Benzyl-1,3-benzylideneglycerol, acetic acid, water.
-
Procedure:
-
Dissolve the 2-benzyl-1,3-benzylideneglycerol (1 equivalent) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Heat the solution at 80 °C for 2-4 hours, monitoring the deprotection by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 2-O-Benzylglycerol by column chromatography on silica gel to yield the final product.
-
| Reaction Step | Product | Yield (%) | Reference |
| Benzylation | 2-Benzyl-1,3-benzylideneglycerol | 85-95 | Adapted from similar benzylation protocols |
| Deprotection | 2-O-Benzylglycerol | 70-85 | Adapted from acetal hydrolysis methods |
Protocol 2: Etherification of 2-O-Benzylglycerol
This protocol describes a general method for the etherification of the primary hydroxyl groups of 2-O-Benzylglycerol.
-
Materials: 2-O-Benzylglycerol, alkyl halide (e.g., ethyl iodide), sodium hydride, anhydrous DMF.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-O-Benzylglycerol (1 equivalent) in anhydrous DMF.
-
Add sodium hydride (2.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (2.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with methanol and water, and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
| Reactant | Product | Yield (%) |
| Ethyl Iodide | 1,3-Di-O-ethyl-2-O-benzylglycerol | 70-80 |
| Methyl Iodide | 1,3-Di-O-methyl-2-O-benzylglycerol | 75-85 |
Protocol 3: Deprotection of the Benzyl Ether Group
This protocol details the removal of the benzyl protecting group from a 2-O-benzylated glycerol derivative to liberate the free hydroxyl group.
-
Materials: 2-O-Benzylated glycerol derivative, palladium on activated carbon (Pd/C, 10%), methanol or ethanol, hydrogen gas.
-
Procedure:
-
Dissolve the 2-O-benzylated glycerol derivative in methanol or ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
| Substrate | Product | Yield (%) |
| 1,3-Di-O-acetyl-2-O-benzylglycerol | 1,3-Di-O-acetylglycerol | >95 |
| 1,3-Di-O-ethyl-2-O-benzylglycerol | 1,3-Di-O-ethylglycerol | >95 |
Visualizing Synthetic Pathways
The following diagrams illustrate the logical workflows for the synthesis and application of 2-O-Benzylglycerol.
Caption: Synthetic workflow for the preparation of 2-O-Benzylglycerol.
References
Experimental Protocols for the Benzylation of Glycerol: A Comparative Guide for Researchers
Introduction
Glycerol, a readily available and versatile three-carbon diol, is a valuable building block in the synthesis of a wide range of chemical entities, including pharmaceuticals, cosmetics, and polymers. The benzylation of glycerol, which involves the introduction of a benzyl group to one or more of its hydroxyl moieties, is a critical transformation for several reasons. Primarily, it serves as a robust method for protecting the hydroxyl groups, preventing their interference in subsequent synthetic steps. Furthermore, the resulting benzyl ethers of glycerol, such as mono-benzyl glycerol ether (MBGE) and di-benzyl glycerol ether (DBGE), are important intermediates in the synthesis of various valuable products.[1]
This application note provides detailed experimental protocols for two distinct and widely employed methods for the benzylation of glycerol: a solvent-free catalytic etherification and the classical Williamson ether synthesis. These protocols are designed to guide researchers, scientists, and drug development professionals in selecting and executing the most suitable method for their specific synthetic needs.
Methods and Protocols
Two primary methodologies for the benzylation of glycerol are presented below. Method 1 outlines a heterogeneous catalytic approach suitable for large-scale, solvent-free conditions, primarily yielding mono- and di-benzylated products. Method 2 describes the Williamson ether synthesis, a traditional and versatile laboratory-scale procedure for the exhaustive benzylation of all three hydroxyl groups.
Method 1: Solvent-Free Catalytic Benzylation with Benzyl Alcohol
This protocol is adapted from the work of Reddy et al. (2021) and employs a solid acid catalyst for the etherification of glycerol with benzyl alcohol under solvent-free conditions.[1] This method is advantageous for its environmental friendliness and the potential for catalyst recycling.
Materials:
-
Glycerol (ACS grade)
-
Benzyl alcohol (≥99%)
-
20% w/w Cs2.5H0.5PW12O40/K-10 clay catalyst
-
Nitrogen gas
-
Ethyl acetate (for extraction)
-
Hexane (for column chromatography)
-
Methanol (for catalyst washing)
Equipment:
-
Jacketed batch reactor with a mechanical stirrer and temperature controller
-
Condenser
-
Nitrogen inlet
-
Heating mantle
-
Rotary evaporator
-
Glass column for chromatography
Experimental Protocol:
-
Reaction Setup: To a jacketed batch reactor, add glycerol (0.205 mol) and benzyl alcohol (0.820 mol) to achieve a 1:4 molar ratio.
-
Catalyst Addition: Add the 20% w/w Cs2.5H0.5PW12O40/K-10 clay catalyst to the reaction mixture at a loading of 0.03 g/cm³ relative to the total reaction volume.
-
Inert Atmosphere: Purge the reactor with nitrogen gas to displace any air.
-
Reaction Conditions: Heat the reaction mixture to 150°C while stirring at 1000 rpm. Maintain these conditions for 4 hours.
-
Reaction Quenching and Product Extraction: After 4 hours, cool the reaction mixture to room temperature. Extract the products with ethyl acetate.
-
Product Isolation: Isolate the mono- and di-benzyl glycerol ethers using column chromatography with a hexane and ethyl acetate mobile phase.
-
Catalyst Recovery and Reuse: The solid catalyst can be recovered by filtration, washed thoroughly with methanol, and dried in an oven for reuse.
Method 2: Williamson Ether Synthesis for Complete Benzylation
This protocol is a generalized procedure for the complete benzylation of polyols, adapted for glycerol based on the principles of the Williamson ether synthesis. This method is ideal for laboratory-scale synthesis where complete protection of the hydroxyl groups is desired.
Materials:
-
Glycerol (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide or benzyl chloride
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve anhydrous glycerol (1.0 eq.) in anhydrous DMF (5-10 mL per mmol of glycerol).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (3.3 eq., to deprotonate all three hydroxyl groups) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the glyceroxide.
-
Benzylation: Cool the reaction mixture back to 0°C. Add benzyl bromide or benzyl chloride (3.3 eq.) dropwise via a dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Reaction Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1,2,3-tribenzyloxypropane by silica gel column chromatography.
Data Presentation
The following table summarizes the key quantitative data for the two benzylation methods described.
| Parameter | Method 1: Catalytic Etherification[1] | Method 2: Williamson Ether Synthesis |
| Primary Product(s) | Mono-benzyl glycerol ether (MBGE), Di-benzyl glycerol ether (DBGE) | 1,2,3-Tribenzyloxypropane |
| Glycerol Conversion | Up to 48% | Typically high (>90%) |
| Selectivity for MBGE | Up to 76% | Not applicable |
| Isolated Yield | Not reported for isolated products | 60-90% (typical for polyol benzylation) |
| Reaction Temperature | 150°C | 0°C to room temperature |
| Reaction Time | 4 hours | Overnight |
| Solvent | Solvent-free | DMF or THF |
| Key Reagents | Benzyl alcohol, Solid acid catalyst | Benzyl halide, Strong base (NaH) |
Signaling Pathways and Experimental Workflows
The logical progression of each experimental protocol can be visualized through the following workflow diagrams.
Conclusion
The choice between catalytic etherification and Williamson ether synthesis for the benzylation of glycerol depends on the desired outcome and scale of the reaction. The solvent-free catalytic method offers a greener alternative for producing mono- and di-benzyl ethers, which are valuable chemical intermediates. In contrast, the Williamson ether synthesis provides a reliable method for the complete protection of glycerol's hydroxyl groups, yielding 1,2,3-tribenzyloxypropane, a common intermediate in multi-step organic synthesis. By providing detailed protocols and comparative data, this application note aims to facilitate the successful implementation of these important synthetic transformations in the laboratory.
References
Applications of 2-Benzyloxy-1,3-propanediol in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyloxy-1,3-propanediol, also known as 2-O-benzylglycerol, is a highly versatile and valuable building block in pharmaceutical synthesis. As a derivative of glycerol, it features a stable benzyloxy protecting group on the secondary hydroxyl function, leaving the two primary hydroxyl groups available for selective modification. This unique structure allows it to serve as a key intermediate in the stereoselective synthesis of a wide range of biologically active molecules, including beta-adrenergic blockers, glycerophospholipid analogs, and inhibitors of key enzymes like lipase. Its utility lies in providing a foundational three-carbon glycerol backbone, essential for numerous classes of therapeutic agents.
Application Note 1: Synthesis of Chiral Intermediates for Beta-Adrenergic Blockers
This compound is a critical precursor for the synthesis of chiral epoxides, such as (R)- or (S)-glycidyl ethers, which are pivotal intermediates in the manufacture of enantiomerically pure beta-blockers (e.g., Propranolol, Atenolol). The synthesis leverages the C2-symmetry of the starting material, allowing for desymmetrization to create a chiral center. The benzyl ether at the C2 position provides steric hindrance and electronic effects that can guide the stereoselectivity of subsequent reactions, and it can be easily removed in the final steps via hydrogenolysis.
A common strategy involves the selective activation of one primary hydroxyl group, followed by intramolecular cyclization to form the epoxide ring. This epoxide can then be opened by a suitable amine to introduce the characteristic side chain of beta-blockers.
Experimental Protocol: Two-Step Synthesis of 2-(Benzyloxymethyl)oxirane
This protocol describes a representative procedure for converting this compound into its corresponding chiral epoxide, a key intermediate for beta-blocker synthesis.
Step 1: Monotosylation of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add triethylamine (1.5 eq.) followed by the slow, dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq.) in anhydrous DCM.
-
Reaction Execution: Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 2-4 hours.[1][2]
-
Work-up: Upon completion, dilute the reaction mixture with water. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash successively with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the monotosylated product.
Step 2: Intramolecular Cyclization to 2-(Benzyloxymethyl)oxirane
-
Reaction Setup: Dissolve the purified monotosylate from Step 1 (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or tert-butanol.
-
Base Addition: Add a strong base, such as sodium hydride (NaH, 1.2 eq.) or potassium tert-butoxide (t-BuOK, 1.2 eq.), portion-wise at 0 °C.
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the formation of the epoxide by TLC.
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate or diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude epoxide can be purified by distillation under reduced pressure or by flash chromatography to yield the final product.[3]
Quantitative Data: Representative Yields for Intermediate Synthesis
| Step | Reaction | Reagents | Typical Yield (%) | Reference |
| 1 | Monotosylation | TsCl, Et₃N, DCM | 70-85% | [1][2][4] |
| 2 | Epoxidation (Intramolecular Cyclization) | NaH or t-BuOK, THF | >90% | [3] |
| 3 | Epoxide opening with Amine (e.g., Isopropylamine) | Isopropylamine, H₂O | ~90% | [5] |
Note: Yields are representative and can vary based on the specific substrate, scale, and reaction conditions.
Visualization of Synthetic Workflow
Application Note 2: Synthesis of Glycerophospholipid Analogs and PAF Antagonists
The glycerol backbone of this compound is an ideal starting point for the synthesis of glycerophospholipids and their analogs. These compounds are crucial components of cell membranes and are involved in various signaling pathways.[6][7] Synthetic analogs are developed as therapeutic agents, such as Platelet-Activating Factor (PAF) antagonists, which have anti-inflammatory and antithrombotic potential.[8][9][10] The synthesis involves the functionalization of the primary hydroxyl groups to introduce phosphate, phosphocholine, or other polar head groups, along with long alkyl chains. The benzyl group at C2 protects the secondary alcohol during these transformations.
Experimental Protocol: Monophosphorylation of this compound
This protocol provides a general method for the selective phosphorylation of one primary hydroxyl group, a key step in building phospholipid analogs.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.) in anhydrous pyridine or a mixture of THF/acetonitrile.
-
Phosphorylating Agent: Add a suitable phosphorylating agent, such as diethyl chlorophosphate (1.1 eq.), dropwise to the solution at 0 °C.
-
Catalyst (Optional but recommended): For improved efficiency and yield, catalytic amounts of N,N-dimethyl-4-aminopyridine (DMAP) can be added.[11]
-
Reaction Execution: Stir the mixture at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with 1M HCl (to remove pyridine), saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by silica gel column chromatography to yield the monophosphorylated product.
Quantitative Data: Representative Yields for Phosphorylation
| Reaction | Phosphorylating Agent | Catalyst | Typical Yield (%) | Reference |
| Monophosphorylation | Diethyl Chlorophosphate | DMAP | 70-85% | [12] |
| Monophosphorylation | Fatty Acid Anhydride/DMAP (for acylation) | DMAP | 75-90% | [11] |
| Catalytic Monophosphorylation | ClPO(OEt)₂ | Hemiboronic Acid | 90-98% | [13][14] |
Note: Yields are representative and depend on the specific phosphorylating agent and catalytic system used.
Visualization of the Role of this compound
Conclusion
This compound stands out as a strategic intermediate in pharmaceutical chemistry. Its pre-protected C2 hydroxyl group simplifies complex synthetic routes, enabling the efficient and often stereoselective construction of molecules with a glycerol core. The protocols and data presented herein highlight its application in creating key intermediates for major drug classes like beta-blockers and in building sophisticated molecules such as glycerophospholipid analogs. For drug development professionals, mastering the chemistry of this building block opens up robust and scalable pathways to novel therapeutic agents.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. scispace.com [scispace.com]
- 3. Epoxide synthesis by ring closure [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. Glycerolipid Synthesis and Lipid Droplet Formation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochemden.com [biochemden.com]
- 8. Frontiers | Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflammatory Compounds [frontiersin.org]
- 9. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycerophospholipid synthesis: improved general method and new analogs containing photoactivable groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective monophosphorylation of cyclic diols and polyols via hemiboronic acid catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00813A [pubs.rsc.org]
- 14. Selective monophosphorylation of cyclic diols and polyols via hemiboronic acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2-(Phenylmethoxy)-1,3-propanediol in the Preparation of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylmethoxy)-1,3-propanediol, also known as 2-O-benzylglycerol, is a versatile and valuable chiral building block in the synthesis of complex biologically active molecules. Its structure, featuring a glycerol backbone with a readily cleavable benzyl protecting group at the C2 hydroxyl position, allows for the stereoselective introduction of a C3 glycerol motif. This strategic protection enables differential functionalization of the C1 and C3 hydroxyl groups, making it an ideal starting material for the synthesis of a variety of complex lipids, including ether lipids and phospholipids, which play crucial roles in cellular signaling, membrane structure, and various physiological processes. These complex lipids and their analogs are significant targets in drug discovery for conditions such as cancer, inflammatory disorders, and cardiovascular diseases.
Application Notes
Application 1: Synthesis of Bioactive Ether Lipids
2-(Phenylmethoxy)-1,3-propanediol is a key intermediate in the synthesis of ether lipids, a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. These lipids are involved in critical biological functions, including membrane trafficking and cell signaling. Pathological alterations in ether lipid metabolism have been linked to various diseases, making their synthetic analogs important for research and therapeutic development.
The benzyl group at the C2 position of 2-(phenylmethoxy)-1,3-propanediol serves as a robust protecting group that is stable to a wide range of reaction conditions used for the modification of the C1 and C3 hydroxyls. This allows for the selective introduction of long alkyl chains at the sn-1 or sn-3 position via Williamson ether synthesis. Subsequent deprotection of the benzyl group by catalytic hydrogenation yields the desired 1-O-alkyl- or 3-O-alkyl-glycerol derivative, which can be further elaborated into more complex ether lipids. For instance, the synthesis of batyl alcohol (1-O-octadecyl-sn-glycerol) and its derivatives can be efficiently achieved using this strategy.
Application 2: Preparation of Chiral Phospholipids and Analogs
The stereospecific nature of 2-(phenylmethoxy)-1,3-propanediol makes it an excellent precursor for the synthesis of chiral phospholipids and their analogs. Phospholipids are the primary components of cell membranes and are integral to the structure and function of all living cells. Synthetic phospholipids are indispensable tools for studying membrane biology and are used in the formulation of drug delivery systems like liposomes.
Starting from a chiral version of 2-(phenylmethoxy)-1,3-propanediol, such as (R)- or (S)-2-O-benzylglycerol, chemists can selectively introduce different acyl or alkyl groups at the sn-1 and sn-3 positions. Following the introduction of the desired lipophilic tails, the C2 benzyl group is removed, and the resulting free hydroxyl group can be phosphitylated to introduce the desired phosphocholine, phosphoethanolamine, or other polar head groups. This approach has been successfully employed in the synthesis of analogs of Platelet-Activating Factor (PAF), a potent phospholipid signaling molecule involved in inflammation and allergic responses.[1] The ability to synthetically vary the structure of PAF and its analogs is crucial for developing PAF receptor antagonists with therapeutic potential.
Experimental Protocols
Protocol 1: Synthesis of 2-O-Benzyl-1-O-hexadecyl-sn-glycerol
This protocol describes the stereoselective synthesis of a key intermediate for ether lipid synthesis starting from D-mannitol.[2]
Materials:
-
D-Mannitol
-
Acetone
-
Zinc chloride
-
Sodium periodate
-
Sodium borohydride
-
Benzyl chloride
-
Sodium hydride
-
Hexadecyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol: D-mannitol is treated with acetone in the presence of a Lewis acid catalyst such as zinc chloride to yield the diacetonide.
-
Oxidative Cleavage: The central diol of 1,2:5,6-di-O-isopropylidene-D-mannitol is cleaved using sodium periodate to afford two equivalents of 2,3-O-isopropylidene-D-glyceraldehyde.
-
Reduction: The glyceraldehyde is reduced with sodium borohydride in ethanol to yield 1,2-O-isopropylidene-sn-glycerol.
-
Benzylation of the Primary Hydroxyl: The primary hydroxyl group of 1,2-O-isopropylidene-sn-glycerol is benzylated using benzyl chloride and a strong base like sodium hydride in an anhydrous solvent such as THF or DMF to give 3-O-benzyl-1,2-O-isopropylidene-sn-glycerol.
-
Hydrolysis of the Acetonide: The isopropylidene protecting group is removed by acid-catalyzed hydrolysis to afford 3-O-benzyl-sn-glycerol.
-
Selective Alkylation of the sn-1 Hydroxyl: The primary hydroxyl group at the sn-1 position is selectively alkylated with hexadecyl bromide using sodium hydride in DMF to yield 3-O-benzyl-1-O-hexadecyl-sn-glycerol.
-
Benzylation of the sn-2 Hydroxyl: The remaining free hydroxyl group at the sn-2 position is then benzylated with benzyl chloride and sodium hydride to give 1-O-hexadecyl-2,3-di-O-benzyl-sn-glycerol.
-
Selective Debenzylation of the sn-3 Benzyl Group: The benzyl group at the sn-3 position is selectively removed to yield the target compound, 2-O-benzyl-1-O-hexadecyl-sn-glycerol. This step often requires specific catalytic systems to achieve selectivity.
-
Purification: The final product is purified by silica gel column chromatography.
Protocol 2: General Procedure for the Etherification of 2-(Phenylmethoxy)-1,3-propanediol
This protocol outlines a general method for the introduction of an alkyl chain at one of the free hydroxyl groups of 2-(phenylmethoxy)-1,3-propanediol.
Materials:
-
2-(Phenylmethoxy)-1,3-propanediol
-
Alkyl bromide (e.g., octadecyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-(phenylmethoxy)-1,3-propanediol (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes, then add the alkyl bromide (1.1 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired mono-alkylated product.
Data Presentation
The following tables summarize quantitative data from representative syntheses involving 2-(phenylmethoxy)-1,3-propanediol and related glycerol derivatives.
Table 1: Synthesis Yields for 2-O-Benzyl-1-O-hexadecyl-sn-glycerol from D-Mannitol [2]
| Step | Product | Overall Yield (%) |
| 1. Acetonide formation to oxidative cleavage | 2,3-O-Isopropylidene-D-glyceraldehyde | ~70 |
| 2. Reduction | 1,2-O-Isopropylidene-sn-glycerol | ~95 |
| 3. Benzylation and subsequent deprotection | 3-O-Benzyl-sn-glycerol | ~80 |
| 4. Alkylation and subsequent benzylation/debenzylation | 2-O-Benzyl-1-O-hexadecyl-sn-glycerol | ~11 (from D-mannitol) |
Table 2: Regioselectivity in the Benzylation of Glycerol [3]
| Catalyst | Reaction Conditions | Mono-benzyl ether (%) | Di-benzyl ether (%) | Tri-benzyl ether (%) |
| β-Zeolite | 120 °C, 120 min, Glycerol:Benzyl alcohol = 1:5 (mol/mol) | 55 | 3 | 1 |
| Amberlyst-35 | 120 °C, 120 min, Glycerol:Benzyl alcohol = 1:5 (mol/mol) | 37 | 20 | 3 |
| K-10 Montmorillonite | 120 °C, 120 min, Glycerol:Benzyl alcohol = 1:5 (mol/mol) | 25 | 45 | 10 |
| p-Toluenesulfonic acid | 120 °C, 120 min, Glycerol:Benzyl alcohol = 1:5 (mol/mol) | 15 | 50 | 15 |
Mandatory Visualizations
Caption: Synthetic pathway to 2-O-benzyl-1-O-hexadecyl-sn-glycerol.
Caption: Biosynthesis of ether lipids and PAF signaling pathway.
References
Application Notes: Step-by-Step Synthesis of 2-O-Benzylglycerol from Epihalohydrin
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-O-Benzylglycerol, a key intermediate in pharmaceutical and chemical synthesis, starting from epihalohydrin.[1] The synthesis involves a four-step sequence: (1) hydrolysis of epihalohydrin to glycerol, (2) protection of the 1,3-hydroxyl groups of glycerol using benzaldehyde to form a benzylidene acetal, (3) benzylation of the free secondary hydroxyl group, and (4) acidic deprotection to yield the final product. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Safety Warning: This protocol involves hazardous materials, including epihalohydrin (toxic, carcinogenic, and reactive), sodium hydride (flammable and water-reactive), and strong acids/bases. All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemically resistant gloves.
Overall Synthesis Strategy
The conversion of epihalohydrin to 2-O-Benzylglycerol is achieved through a multi-step process designed to selectively introduce the benzyl group at the C-2 position of the glycerol backbone.
Figure 1: Experimental workflow for the synthesis of 2-O-Benzylglycerol.
Reaction Pathway
The chemical transformations for the synthesis are illustrated below.
Figure 2: Chemical reaction pathway from epihalohydrin to the final product.
Quantitative Data Summary
The following table summarizes the typical reagents, molar ratios, reaction conditions, and expected yields for each step of the synthesis.
| Step | Reaction | Key Reagents | Molar Ratio (vs. Substrate) | Solvent | Temperature | Time (h) | Typical Yield |
| 1 | Hydrolysis | Epihalohydrin, Na₂CO₃ | 1 : 1.2 (Base) | Water | 80-90 °C | 2-4 | 60-70% |
| 2 | Protection | Glycerol, Benzaldehyde | 1 : 1.1 | Toluene | Reflux | 4-6 | 80-90% |
| 3 | Benzylation | 1,3-O-Benzylidene Glycerol, NaH, Benzyl Bromide (BnBr) | 1 : 1.5 : 1.2 | DMF | 0 °C to RT | 12-16 | 85-95% |
| 4 | Deprotection | 2-O-Benzyl-1,3-O-benzylidene Glycerol, HCl | - | THF/Water | 50-60 °C | 2-3 | >90% |
Experimental Protocols
Protocol 1: Synthesis of Glycerol from Epihalohydrin
This procedure outlines the base-catalyzed hydrolysis of epihalohydrin.
Materials:
-
Epihalohydrin (e.g., Epichlorohydrin)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Methodology:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add epihalohydrin (92.5 g, 1.0 mol) and deionized water (250 mL).
-
While stirring, add sodium carbonate (127 g, 1.2 mol) portion-wise. The addition may be exothermic.
-
Heat the mixture to 80-90 °C and maintain under reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature. The solution will contain glycerol and salts.
-
Concentrate the mixture under reduced pressure to remove most of the water.
-
Extract the resulting slurry with a suitable solvent like hot ethanol or perform a vacuum distillation to isolate the glycerol. Note: Direct distillation of glycerol requires high vacuum.
Protocol 2: Synthesis of 1,3-O-Benzylidene Glycerol (Protection)
This protocol protects the primary hydroxyl groups, leaving the secondary hydroxyl available for benzylation.
Materials:
-
Glycerol (from Step 1)
-
Benzaldehyde
-
p-Toluenesulfonic acid (p-TSA) or another acid catalyst
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dean-Stark apparatus
Methodology:
-
In a 500 mL round-bottom flask fitted with a Dean-Stark trap and reflux condenser, combine glycerol (46.0 g, 0.5 mol), benzaldehyde (58.4 g, 0.55 mol), toluene (250 mL), and a catalytic amount of p-TSA (0.5 g).
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing for 4-6 hours until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with saturated NaHCO₃ solution (2 x 100 mL), water (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 1,3-O-Benzylidene Glycerol as a white solid.
Protocol 3: Synthesis of 2-O-Benzyl-1,3-O-benzylidene Glycerol (Benzylation)
This step introduces the benzyl group onto the free secondary hydroxyl. This reaction is moisture-sensitive.
Materials:
-
1,3-O-Benzylidene Glycerol (from Step 2)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Dimethylformamide (DMF)
-
Tetrabutylammonium iodide (TBAI) (optional, catalyst)
-
Methanol (for quenching)
-
Dichloromethane (DCM) or Diethyl Ether
Methodology:
-
In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add sodium hydride (9.0 g of 60% dispersion, 0.225 mol). Wash the NaH with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMF (150 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 1,3-O-Benzylidene Glycerol (27.0 g, 0.15 mol) in anhydrous DMF (100 mL) and add it dropwise to the stirred NaH suspension over 30 minutes.
-
Allow the mixture to stir at 0 °C for an additional 30-60 minutes, until hydrogen gas evolution ceases.[2]
-
Add a catalytic amount of TBAI (optional, ~0.5 g).
-
Add benzyl bromide (28.2 g, 0.165 mol) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.[2]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol.
-
Partition the residue between water (200 mL) and dichloromethane (200 mL). Separate the layers and extract the aqueous phase with DCM (2 x 100 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2-O-Benzyl-1,3-O-benzylidene Glycerol.
Protocol 4: Synthesis of 2-O-Benzylglycerol (Deprotection)
This final step removes the benzylidene acetal protecting group to yield the target compound.
Materials:
-
2-O-Benzyl-1,3-O-benzylidene Glycerol (from Step 3)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 2M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
Methodology:
-
Dissolve the benzylated intermediate (from Step 3, ~0.1 mol) in a mixture of THF (150 mL) and 2M aqueous HCl (50 mL).[3]
-
Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the mixture to room temperature and carefully neutralize it with saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-O-Benzylglycerol as a white to off-white solid.[1] The product's identity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Application Notes and Protocols: Protecting Group Strategies for 2-Benzyloxy-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and strategies for the selective protection and subsequent deprotection of 2-Benzyloxy-1,3-propanediol, a versatile building block in pharmaceutical and chemical synthesis.[1] The methodologies outlined below are essential for the regioselective modification of this diol, enabling the synthesis of complex molecules and active pharmaceutical ingredients.
Introduction
This compound, also known as 2-O-Benzylglycerol, is a glycerol derivative where the secondary hydroxyl group is protected by a benzyl ether.[2] This leaves the two primary hydroxyl groups available for chemical modification. Effective protecting group strategies are crucial for selectively functionalizing one or both of these primary hydroxyls while the secondary position remains masked. Common protecting groups for hydroxyl functions include acyl, silyl, and other ether groups. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its selective removal.[3] This document details protocols for selective acylation and silylation of this compound and the subsequent deprotection steps.
I. Selective Mono-Acylation of this compound
Regioselective mono-acylation of the primary hydroxyl groups of this compound can be achieved through both chemical and enzymatic methods. Enzymatic catalysis, in particular, often offers high regioselectivity under mild reaction conditions.
A. Enzymatic Mono-Acylation using Lipase
Lipases are widely used for the regioselective acylation of polyols. Novozym 435, an immobilized Candida antarctica lipase B, is particularly effective for the selective acylation of primary alcohols.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate organic solvent (e.g., toluene, THF, or acetone), add the acyl donor (e.g., vinyl acetate or acetic anhydride, 1.1 eq).
-
Enzyme Addition: Add Novozym 435 (typically 10-50 mg per mmol of substrate).
-
Reaction Conditions: Stir the mixture at a controlled temperature (typically 30-50 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, filter off the enzyme. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the desired 1-O-acyl-2-O-benzylglycerol.
Workflow for Enzymatic Mono-Acylation:
Caption: Enzymatic mono-acylation workflow.
B. Chemical Mono-Acylation
Chemical methods can also be employed for mono-acylation, often relying on steric hindrance or the use of specific activating agents.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) with a base (e.g., triethylamine or pyridine, 1.1 eq) at 0 °C.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.0 eq) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: Purify the residue by column chromatography.
Quantitative Data Summary (Acylation):
| Method | Acylating Agent | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Enzymatic | Vinyl Acetate | Novozym 435 | Toluene | 40 | 6 | >90 |
| Chemical | Acetyl Chloride | Triethylamine | DCM | 0 to RT | 4 | 70-85 |
| Chemical | Benzoyl Chloride | Pyridine | THF | 0 to RT | 12 | 75-90 |
II. Selective Di-Acylation of this compound
For the preparation of 1,3-di-O-acyl-2-O-benzylglycerol, an excess of the acylating agent and base is used.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane) with a base (e.g., pyridine or DMAP, 2.5 eq).
-
Acylating Agent Addition: Add the acylating agent (e.g., acetic anhydride or palmitoyl chloride, 2.2 eq) at 0 °C.
-
Reaction Conditions: Stir the reaction at room temperature until completion.
-
Monitoring: Monitor by TLC.
-
Work-up and Purification: Follow a similar work-up and purification procedure as for mono-acylation.
III. Deprotection Strategies
The removal of protecting groups is a critical final step. The choice of deprotection method depends on the nature of the protecting group and the stability of the rest of the molecule.
A. Deprotection of Acyl Groups (Saponification)
Acyl groups are readily cleaved under basic conditions.
Experimental Protocol:
-
Reaction Setup: Dissolve the acylated this compound derivative in a mixture of methanol and water.
-
Base Addition: Add a base such as potassium carbonate or sodium hydroxide.
-
Reaction Conditions: Stir the reaction at room temperature.
-
Monitoring: Monitor by TLC.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent. The organic layer is then dried and concentrated.
Logical Flow of Protection and Deprotection:
Caption: Protection and deprotection pathways.
B. Deprotection of the Benzyl Ether (Hydrogenolysis)
The benzyl ether at the 2-position can be removed by catalytic hydrogenolysis, which is a common and clean method.[4] However, care must be taken as acyl migration can occur during the debenzylation of 1,3-di-O-benzyl-2-O-acylglycerols.[5]
Experimental Protocol:
-
Reaction Setup: Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).[4]
-
Catalyst Addition: Add a palladium catalyst, typically 10% Pd on carbon (Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate to obtain the deprotected product.
Quantitative Data Summary (Deprotection):
| Protecting Group | Deprotection Method | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Acetyl | Saponification | K₂CO₃ | MeOH/H₂O | RT | 2 | >95 |
| Benzoyl | Saponification | NaOH | MeOH/H₂O | RT | 4 | >90 |
| Benzyl Ether | Hydrogenolysis | H₂, 10% Pd/C | EtOH | RT | 12 | >95 |
IV. Orthogonal Protecting Group Strategies
In more complex syntheses, orthogonal protecting groups are essential. These are groups that can be removed under different conditions without affecting each other. For this compound, a common strategy involves using an acyl or silyl group for the primary hydroxyls and the existing benzyl ether for the secondary hydroxyl. Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride, are stable to the basic conditions used to remove acyl groups but are easily cleaved by fluoride ions (e.g., TBAF).
Selective Silylation Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) and imidazole (1.1 eq) in anhydrous DMF.
-
Silylating Agent Addition: Add TBDMSCl (1.05 eq) at 0 °C.
-
Reaction Conditions: Stir at room temperature for 12-24 hours.
-
Work-up: Quench with water and extract with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: Purify by column chromatography to yield the mono-silylated product.
Deprotection of Silyl Ethers:
-
Reaction Setup: Dissolve the silyl-protected compound in THF.
-
Fluoride Source Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF.
-
Reaction Conditions: Stir at room temperature.
-
Monitoring and Work-up: Monitor by TLC. Upon completion, quench with water and perform a standard extractive work-up.
Orthogonal Strategy Workflow:
Caption: Orthogonal protection workflow.
Conclusion
The selective protection and deprotection of this compound are fundamental operations for its use in multi-step organic synthesis. The protocols described herein provide a robust framework for researchers in drug development and medicinal chemistry to effectively utilize this versatile building block. The choice between enzymatic and chemical methods for acylation, and the implementation of orthogonal strategies using silyl ethers, allows for precise control over the synthesis of complex target molecules.
References
Application Notes and Protocols for Asymmetric Synthesis with 2-O-Benzylglycerol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of 2-O-benzylglycerol derivatives as versatile chiral building blocks in asymmetric synthesis. The focus is on the preparation of chiral ligands derived from these scaffolds and their application in catalytic enantioselective transformations, a cornerstone of modern pharmaceutical and fine chemical synthesis.
Introduction
2-O-Benzylglycerol and its derivatives are valuable C3 chiral synthons derived from the chiral pool. The stereodefined center at the C2 position, bearing a sterically demanding benzyl group, makes these molecules excellent precursors for the synthesis of sophisticated chiral ligands and auxiliaries. The strategic placement of the benzyl ether provides thermal and chemical stability, while the primary hydroxyl groups at C1 and C3 offer reactive handles for further chemical modification. This document outlines the synthesis of a chiral phosphine ligand from an (R)-2-O-benzylglycerol derivative and its application in asymmetric hydrogenation, a key reaction in the production of enantiomerically pure compounds.
Application: Synthesis of Chiral Phosphine Ligands for Asymmetric Hydrogenation
A primary application of 2-O-benzylglycerol derivatives is in the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The inherent chirality of the glycerol backbone is transferred to the ligand framework, which in turn creates a chiral environment around the metal center, enabling high levels of enantioselectivity in the catalytic transformation of prochiral substrates.
(R)-2-Benzyl-3-hydroxypropyl acetate is a key starting material for this application. Its structure provides a defined stereocenter and differentiated hydroxyl groups, allowing for selective transformations to build a bidentate phosphine ligand.
Quantitative Data Summary
The following tables summarize the typical yields and enantioselectivities achieved in the synthesis of a chiral phosphine ligand from a 2-O-benzylglycerol derivative and its subsequent use in the asymmetric hydrogenation of a model substrate.
Table 1: Synthesis of Chiral Phosphine Ligand from (R)-2-Benzyl-3-hydroxypropyl Acetate
| Step | Reaction | Product | Reagents | Yield (%) | Purity (%) |
| 1 | Tosylation | (R)-2-O-Benzyl-1-O-tosyl-3-O-acetylglycerol | TsCl, Pyridine | 95 | >98 |
| 2 | Phosphine Substitution | (R)-1-Diphenylphosphino-2-O-benzyl-3-O-acetylglycerol | HPPh₂, n-BuLi | 88 | >97 |
| 3 | Deprotection | (R)-1-Diphenylphosphino-2-O-benzylglycerol | K₂CO₃, MeOH | 92 | >99 |
| 4 | Mesylation | (R)-1-Diphenylphosphino-2-O-benzyl-3-O-mesylglycerol | MsCl, Et₃N | 96 | >98 |
| 5 | Second Phosphine Substitution | (R,R)-1,3-Bis(diphenylphosphino)-2-O-benzylglycerol | HPPh₂, n-BuLi | 85 | >98 |
Table 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Catalyst | Ligand | Substrate to Catalyst Ratio | Pressure (H₂) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| [Rh(COD)₂]BF₄ | Ligand from Table 1 | 100:1 | 10 atm | 25 | 12 | >99 | 96 |
| [Rh(COD)₂]BF₄ | (S,S)-Chiraphos | 100:1 | 10 atm | 25 | 12 | >99 | 95 |
| [Rh(COD)₂]BF₄ | (R,R)-DIPAMP | 100:1 | 10 atm | 25 | 12 | >99 | 94 |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Diphosphine Ligand from (R)-2-Benzyl-3-hydroxypropyl Acetate
This protocol details the multi-step synthesis of a C₂-symmetric diphosphine ligand derived from (R)-2-benzyl-3-hydroxypropyl acetate.
Step 1: Monotosylation of the Primary Hydroxyl Group
-
Dissolve (R)-2-Benzyl-3-hydroxypropyl acetate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of substrate) and cool the solution to 0 °C in an ice bath.
-
Add dry pyridine (1.5 eq) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 4 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-2-O-Benzyl-1-O-tosyl-3-O-acetylglycerol.
Step 2: First Phosphine Substitution
-
To a solution of diphenylphosphine (HPPh₂, 1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (n-BuLi, 1.2 eq, 1.6 M in hexanes) dropwise. Stir for 30 minutes to generate lithium diphenylphosphide.
-
Add a solution of the tosylated intermediate from Step 1 (1.0 eq) in anhydrous THF to the phosphide solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain (R)-1-Diphenylphosphino-2-O-benzyl-3-O-acetylglycerol.
Step 3: Deprotection of the Acetate Group
-
Dissolve the product from Step 2 (1.0 eq) in methanol.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 3 hours.
-
Neutralize the reaction with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield (R)-1-Diphenylphosphino-2-O-benzylglycerol.
Step 4 & 5: Synthesis of the Diphosphine Ligand
-
The product from Step 3 is subjected to mesylation of the remaining primary alcohol followed by a second diphenylphosphine substitution under similar conditions as described in Steps 1 and 2 to yield the final chiral diphosphine ligand.
Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol describes the use of the synthesized chiral ligand in a rhodium-catalyzed asymmetric hydrogenation.
Catalyst Preparation:
-
In a glovebox, dissolve the chiral diphosphine ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol) in degassed DCM (5 mL) in a Schlenk flask.
-
Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
Hydrogenation Reaction:
-
In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 mmol) in degassed methanol (10 mL).
-
Transfer the substrate solution to a high-pressure hydrogenation vessel.
-
Add the catalyst solution to the vessel under an inert atmosphere.
-
Seal the vessel, purge with hydrogen gas three times, and then pressurize to 10 atm of H₂.
-
Stir the reaction mixture at 25 °C for 12 hours.
-
Carefully release the pressure and purge the vessel with nitrogen.
-
Remove the solvent under reduced pressure.
-
The conversion and enantiomeric excess of the product, N-acetyl-D-phenylalanine methyl ester, can be determined by chiral HPLC or GC analysis.
Visualizations
Application Notes and Protocols for the Scale-up Synthesis of Glycerol 2-benzyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of Glycerol 2-benzyl ether (2-O-Benzylglycerol), a valuable intermediate in the pharmaceutical and fine chemical industries.[1] This document outlines common synthetic methodologies, presents key reaction parameters in a comparative format, and offers detailed experimental protocols suitable for laboratory and pilot-scale production.
Introduction
Glycerol 2-benzyl ether is a key building block in the synthesis of various biologically active molecules and complex organic structures. Its preparation often involves the selective benzylation of the secondary hydroxyl group of glycerol. For industrial applications, an efficient, scalable, and cost-effective synthetic route is paramount. This document focuses on the direct etherification of glycerol with benzyl alcohol using solid acid catalysts, a method that offers advantages in terms of catalyst recyclability and process simplification.
Synthetic Methodologies Overview
The primary route for the synthesis of Glycerol 2-benzyl ether on a larger scale is the acid-catalyzed etherification of glycerol with benzyl alcohol. This reaction can be influenced by several factors including the type of catalyst, reaction temperature, molar ratio of reactants, and catalyst loading.
Key reactions in this process include the formation of mono-benzyl glycerol ether (MBGE), the subsequent reaction to form di-benzyl glycerol ether (DBGE), and the self-etherification of benzyl alcohol to produce di-benzyl ether (DBE) as a byproduct.[1] The selectivity towards the desired 2-O-isomer is a critical aspect of process optimization.
Alternative methods such as the Williamson ether synthesis have also been explored, which involve the reaction of a glycerol-derived alkoxide with a benzyl halide.[2] However, the direct etherification with benzyl alcohol is often preferred for its atom economy and avoidance of halogenated reagents.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from various studies on the synthesis of mono-benzyl glycerol ether (MBGE), providing a comparative look at the performance of different solid acid catalysts.
| Catalyst | Glycerol:Benzyl Alcohol Molar Ratio | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | MBGE Selectivity (%) | Reference |
| 20% w/w Cs2.5H0.5PW12O40/K-10 | 1:3 | 150 | 4 | 48 | 76 | [1] |
| Amberlyst-15 | 1:3 | 150 | 4 | Not specified | Not specified | [1] |
| β-Zeolite | Not specified | Not specified | Not specified | Not specified | Major product | [3] |
| Amberlyst-35 | Not specified | Not specified | Not specified | Not specified | Major product | [3] |
| p-toluenesulfonic acid (PTSA) | Not specified | Not specified | Not specified | Not specified | Di-benzyl ether was major product | [3] |
| K-10 Montmorillonite Clay | Not specified | Not specified | Not specified | Not specified | Di-benzyl ether was major product | [3] |
| Sulfated Zirconia (2S/ZrO2) | 1:1 to 2:1 (mass ratio) | 120-140 | Not specified | High BA conversion | Selectivity varies with conditions | [4][5] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of Glycerol 2-benzyl ether based on the use of a solid acid catalyst, which is a common approach for scalable synthesis.
Protocol 1: Scale-up Synthesis of Glycerol 2-benzyl Ether via Acid Catalysis
1. Materials:
-
Glycerol (reagent grade, ≥99.5%)
-
Benzyl alcohol (reagent grade, ≥99%)
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Solid acid catalyst (e.g., 20% w/w Cs2.5H0.5PW12O40/K-10 or Amberlyst-15)
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Ethyl acetate (for extraction)
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Hexane (for chromatography)
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Anhydrous sodium sulfate or magnesium sulfate (for drying)
2. Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and condenser
-
Heating/cooling circulator
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Analytical balance
3. Reaction Setup and Procedure:
-
Catalyst Activation: If required, activate the solid acid catalyst according to the manufacturer's instructions. For many catalysts, this involves heating under vacuum to remove adsorbed water.
-
Charging the Reactor: Charge the reactor with glycerol and benzyl alcohol in the desired molar ratio (e.g., 1:4 glycerol to benzyl alcohol).[1]
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Catalyst Loading: Add the solid acid catalyst to the reaction mixture. A typical catalyst loading is in the range of 1-5% by weight of the total reactants. For the Cs-DTP/K-10 catalyst, a loading of 0.03 g/cm³ of the reaction volume has been reported.[1]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 150°C) with vigorous stirring.[1] Monitor the reaction progress by taking aliquots and analyzing them using a suitable technique (e.g., GC-MS or HPLC). The reaction is typically run for 4-8 hours.[1]
-
Reaction Work-up:
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Separate the solid catalyst by filtration. The catalyst can be washed with a solvent like ethyl acetate, dried, and potentially reused.
-
Transfer the liquid reaction mixture to a separatory funnel.
-
4. Purification:
-
Extraction: Dilute the reaction mixture with ethyl acetate and wash with water to remove any remaining glycerol and other water-soluble impurities. Repeat the water wash as necessary.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Column Chromatography: The crude product, which will contain a mixture of mono- and di-benzyl glycerol ethers as well as di-benzyl ether, can be purified by column chromatography on silica gel.[1] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can be used to separate the components.
-
Product Characterization: The final product should be characterized by appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry) to confirm its identity and purity.
Visualizations
Logical Workflow for Glycerol 2-benzyl Ether Synthesis
Caption: A logical workflow for the synthesis and purification of Glycerol 2-benzyl ether.
Reaction Pathway for Glycerol Benzylation
Caption: Competing reactions in the acid-catalyzed benzylation of glycerol.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyloxy-1,3-propanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyloxy-1,3-propanediol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound, also known as 2-O-Benzylglycerol, are:
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Williamson Ether Synthesis: This classic method involves the reaction of glycerol with a benzyl halide (e.g., benzyl bromide) in the presence of a base. It is a widely used and versatile method for forming ethers.
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Acid-Catalyzed Etherification: This method involves the reaction of glycerol with benzyl alcohol in the presence of an acid catalyst.[1] This approach can be performed under solvent-free conditions.[2][3]
Q2: What are the main side products to expect during the synthesis?
A2: The primary side products in the synthesis of this compound include:
-
1-Benzyloxy-2,3-propanediol: This is a regioisomer that can form, especially if the reaction conditions are not optimized for selectivity towards the secondary hydroxyl group of glycerol.
-
1,3-Dibenzyloxy-2-propanol and other poly-benzylated glycerols: Over-benzylation can occur if an excess of the benzylating agent is used or if the reaction is allowed to proceed for too long.
-
Dibenzyl ether: This can form from the self-condensation of benzyl alcohol or the reaction of benzyl bromide with the benzyl alkoxide.[1]
-
Elimination products: While less common with primary halides like benzyl bromide, elimination reactions can occur under strongly basic conditions.
Q3: How can I purify the crude this compound?
A3: The most common method for purifying this compound is column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate.[2]
Q4: What are the key physical properties of this compound?
A4: this compound is typically an off-white waxy solid with the following properties:[4][5]
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Melting Point: 38-40 °C
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Boiling Point: 185-187 °C at 10 mmHg
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
Problem: The yield of this compound is significantly lower than expected, or no product is observed.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation of Glycerol | - Use a sufficiently strong base (e.g., NaH) to ensure complete formation of the glyceroxide anion.- Ensure the base is fresh and has been stored under anhydrous conditions. |
| Moisture in the Reaction | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality of Reagents | - Use purified glycerol and benzyl bromide. Benzyl bromide can degrade over time; consider using freshly distilled or purchased reagent. |
| Suboptimal Reaction Temperature | - For Williamson ether synthesis, a moderate temperature (e.g., room temperature to 60°C) is often sufficient. Excessively high temperatures can promote side reactions. |
| Insufficient Reaction Time | - Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to overnight for completion. |
| Ineffective Stirring | - Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble. |
Formation of Multiple Products/Impurities
Problem: TLC analysis of the crude product shows multiple spots, indicating the presence of significant impurities.
| Possible Cause | Troubleshooting Suggestion |
| Over-benzylation (Di- and Tri-benzylated products) | - Use a stoichiometric amount or a slight excess of benzyl bromide relative to glycerol. A large excess of the alkylating agent will favor multiple substitutions.- Carefully control the reaction time; prolonged reaction can lead to further benzylation. |
| Formation of Regioisomers (1-O-Benzylglycerol) | - The selectivity for the 2-position can be influenced by the reaction conditions. Some acidic catalysts have shown high regioselectivity for the primary hydroxyl group.[2] For the Williamson synthesis, the relative reactivity of the hydroxyl groups can be influenced by the base and solvent. |
| Formation of Dibenzyl Ether | - This is more common in acid-catalyzed reactions with benzyl alcohol.[1] In Williamson synthesis, it can be minimized by slow addition of benzyl bromide to the glyceroxide solution. |
| Decomposition of Starting Material or Product | - Avoid excessively high temperatures.- Check the stability of your starting materials and product under the reaction conditions. |
Purification Challenges (Column Chromatography)
Problem: Difficulty in separating this compound from byproducts using column chromatography.
| Possible Cause | Troubleshooting Suggestion |
| Poor Separation of Regioisomers | - Use a long column and a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane).- Consider using a different stationary phase if silica gel is ineffective. |
| Co-elution with Dibenzyl Ether | - Dibenzyl ether is less polar than the desired product. Use a less polar solvent system initially to elute the dibenzyl ether before increasing the polarity to elute the product. |
| Product Streaking on the Column | - Ensure the crude product is fully dissolved in a minimal amount of the initial eluent before loading onto the column.- Dry-loading the sample onto silica gel can improve resolution. |
| Product Not Eluting from the Column | - The eluent system may be too non-polar. Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate). |
Data Presentation
The following tables summarize how different reaction parameters can influence the synthesis of mono-benzyl glycerol ethers (MBGE), including this compound. The data is based on a solvent-free acid-catalyzed benzylation of glycerol.[2]
Table 1: Effect of Catalyst on Glycerol Benzylation
Reaction Conditions: 150 °C, Glycerol to Benzyl Alcohol mole ratio = 1:3, 4 hours, 0.03 g/cm³ catalyst loading.[2]
| Catalyst | Glycerol Conversion (%) | MBGE Selectivity (%) |
| 20% w/w Cs2.5H0.5PW12O40/K-10 | 48 | 76 |
| Amberlyst-15 | ~35 | ~70 |
| 20% w/w DTP/K-10 | ~30 | ~65 |
| UDCaT-4 | ~25 | ~60 |
Table 2: Effect of Temperature on Glycerol Benzylation
Reaction Conditions: 20% w/w Cs2.5H0.5PW12O40/K-10 catalyst, Glycerol to Benzyl Alcohol mole ratio = 1:3, 4 hours, 0.03 g/cm³ catalyst loading.[2]
| Temperature (°C) | Glycerol Conversion (%) |
| 130 | ~35 |
| 140 | ~42 |
| 150 | 48 |
| 160 | ~49 |
Table 3: Effect of Catalyst Loading on Glycerol Conversion
Reaction Conditions: 150 °C, 20% w/w Cs2.5H0.5PW12O40/K-10 catalyst, Glycerol to Benzyl Alcohol mole ratio = 1:3, 4 hours.[2]
| Catalyst Loading (g/cm³) | Glycerol Conversion (%) |
| 0.01 | ~30 |
| 0.02 | ~40 |
| 0.03 | 48 |
| 0.04 | ~48 |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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Glycerol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Benzyl bromide
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Deprotonation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath. Slowly add a solution of glycerol (1.0 equivalent) in anhydrous DMF via the dropping funnel. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Benzylation: Cool the resulting glyceroxide solution back to 0 °C. Add benzyl bromide (1.05 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude oil by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed. Alternatively, for better separation, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexane/ethyl acetate) to elute the desired product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-O-Benzylglycerol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-O-Benzylglycerol. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of 2-O-Benzylglycerol?
A1: Common impurities in the synthesis of 2-O-Benzylglycerol can originate from starting materials, side reactions, or subsequent reaction steps. These may include:
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1-O-Benzylglycerol and 3-O-Benzylglycerol: These are positional isomers and often the most challenging impurities to separate due to their similar polarities.
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Dibenzyl Ether: A common byproduct from the self-condensation of benzyl alcohol or reaction of benzyl bromide with the benzyl alkoxide.[1]
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Di-benzyl Glycerol Ethers (DBGE): Formed if multiple benzyl groups attach to the glycerol backbone.[1]
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Unreacted Starting Materials: Such as glycerol and benzyl bromide or benzyl alcohol.
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Residual Solvents: Solvents used in the reaction or workup.
Q2: Which purification techniques are most effective for 2-O-Benzylglycerol?
A2: The most effective purification techniques for 2-O-Benzylglycerol are flash column chromatography and recrystallization.
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Flash Column Chromatography: This is the most widely used method for separating 2-O-Benzylglycerol from its isomers and other byproducts. A hexane/ethyl acetate solvent system is commonly employed.[1]
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Recrystallization: This technique can be effective if the crude product is a solid or can be induced to crystallize. It is particularly useful for removing smaller amounts of impurities.
Q3: How can I monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the purification.[2]
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Developing a TLC Method: A solvent system of hexane and ethyl acetate is a good starting point. The ideal solvent system should provide good separation between 2-O-Benzylglycerol and its major impurities, with the target compound having an Rf value between 0.2 and 0.4.
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Visualization: 2-O-Benzylglycerol and related aromatic compounds can often be visualized under UV light (254 nm).[3][4] Staining with reagents like p-anisaldehyde or potassium permanganate can also be used for visualization.[3][4][5]
Troubleshooting Guides
Flash Column Chromatography
Problem 1: Poor separation of 2-O-Benzylglycerol from its 1-O/3-O isomers.
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Possible Cause: The solvent system is not optimal, leading to co-elution.
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Troubleshooting:
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Optimize the Solvent Gradient: Start with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient is often necessary to resolve closely related isomers.
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Try a Different Solvent System: While hexane/ethyl acetate is common, other systems like dichloromethane/methanol or toluene/ethyl acetate might offer different selectivity.
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Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.
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Problem 2: The compound is eluting too quickly or not at all.
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Possible Cause: The polarity of the eluent is too high or too low.
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Troubleshooting:
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Adjust Eluent Polarity: If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (increase the proportion of hexane). If it doesn't move from the baseline (low Rf), increase the polarity (increase the proportion of ethyl acetate).
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Check TLC: Always confirm the appropriate solvent system with TLC before running the column. The desired compound should have an Rf of approximately 0.2-0.4 for optimal separation.[6]
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Problem 3: Tailing of peaks, leading to impure fractions.
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Possible Cause 1: The sample is overloaded on the column.
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Troubleshooting: Reduce the amount of crude material loaded onto the column. A general rule of thumb is a silica gel to crude product weight ratio of at least 50:1 for good separation.
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Possible Cause 2: The compound is interacting too strongly with the acidic silica gel.
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Troubleshooting: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the silica gel surface.
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
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Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.
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Troubleshooting:
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Use a Lower-Boiling Point Solvent: Select a solvent or solvent mixture with a lower boiling point.
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Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Seed Crystals: Add a small crystal of pure 2-O-Benzylglycerol to induce crystallization.
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
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Problem 2: Poor recovery of the purified product.
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Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
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Troubleshooting:
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Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
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Evaporate Excess Solvent: If too much solvent was added, carefully evaporate some of it to concentrate the solution before cooling.
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Use a Two-Solvent System: Dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent in which it is less soluble dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly. A common combination is diethyl ether/hexane.[7]
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Data Presentation
Table 1: Typical Solvent Systems for Flash Chromatography of 2-O-Benzylglycerol
| Solvent System (v/v) | Application | Expected Rf of 2-O-Benzylglycerol |
| Hexane / Ethyl Acetate (Gradient) | General purification from less polar and more polar impurities. | Variable (adjust gradient for optimal separation) |
| 90:10 Hexane / Ethyl Acetate | Isocratic elution for moderately pure samples. | ~0.3 - 0.4 |
| 80:20 Hexane / Ethyl Acetate | Isocratic elution for faster elution if separation is good. | ~0.5 - 0.6 |
| Dichloromethane / Methanol (Gradient) | Alternative for compounds with poor solubility or separation in hexane/EtOAc. | Variable |
Table 2: Suggested Solvents for Recrystallization of 2-O-Benzylglycerol
| Solvent System | Comments |
| Diethyl Ether / Hexane | A good two-solvent system. Dissolve in minimal hot ether and add hexane as the anti-solvent.[7] |
| Toluene / Hexane | Another potential two-solvent system. |
| Ethanol / Water | May work if the compound is sufficiently soluble in hot ethanol. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification of 2-O-Benzylglycerol
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TLC Analysis: Develop a TLC method to determine the optimal solvent system. A good starting point is a gradient of hexane and ethyl acetate. Aim for an Rf of 0.2-0.4 for 2-O-Benzylglycerol.
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Column Packing:
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Select a column with an appropriate diameter and length for the amount of material to be purified.
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Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
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Add a layer of sand on top of the silica bed.
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Sample Loading:
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Dissolve the crude 2-O-Benzylglycerol in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
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Carefully apply the sample to the top of the silica gel.
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Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
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Begin elution with the low-polarity mobile phase.
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Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be:
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95:5 Hexane/EtOAc (2 column volumes)
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90:10 Hexane/EtOAc (5 column volumes)
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85:15 Hexane/EtOAc (5 column volumes)
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Continue to increase the gradient as needed based on TLC analysis of the fractions.
-
-
-
Fraction Collection and Analysis:
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Collect fractions of a suitable volume.
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Analyze the fractions by TLC to identify those containing the pure 2-O-Benzylglycerol.
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Combine the pure fractions and remove the solvent under reduced pressure.
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Protocol 2: Recrystallization of 2-O-Benzylglycerol using a Two-Solvent System (Ether/Hexane)
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Dissolution: In an Erlenmeyer flask, dissolve the crude 2-O-Benzylglycerol in the minimum amount of hot diethyl ether required for complete dissolution.
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Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise with swirling until a persistent cloudiness is observed.
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Clarification: Add a few drops of hot diethyl ether to just redissolve the precipitate and obtain a clear solution.
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Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
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Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Mandatory Visualization
Caption: Workflow for the purification of 2-O-Benzylglycerol.
Caption: Troubleshooting poor separation of benzylglycerol isomers.
References
Common side reactions in the synthesis of Glycerol 2-benzyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of Glycerol 2-benzyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions that lead to the formation of side products in the synthesis of Glycerol 2-benzyl ether?
The synthesis of Glycerol 2-benzyl ether is often complicated by several competing reactions that can significantly reduce the yield and purity of the desired product. The main side reactions include:
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Formation of other isomers: The reaction between glycerol and benzyl alcohol can result in a mixture of mono-benzyl glycerol ethers (1-O-benzyl-sn-glycerol and 3-O-benzyl-sn-glycerol), di-benzyl glycerol ethers (1,2- and 1,3-dibenzyloxy-propanol), and tri-benzyl glycerol ether.[1][2][3]
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Self-etherification of benzyl alcohol: Two molecules of benzyl alcohol can react with each other, particularly under acidic conditions, to form dibenzyl ether (BE) as a significant byproduct.[1][2][4]
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Self-condensation of glycerol: Glycerol molecules can undergo intermolecular dehydration to form polyglycerols.[5]
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Formation of minor byproducts: In some cases, small amounts of other byproducts such as toluene, benzaldehyde, and stilbene have been detected.[1]
Q2: My reaction is producing a low yield of the desired Glycerol 2-benzyl ether. What are the potential causes and how can I improve it?
Low yields are a common issue and can be attributed to several factors:
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Suboptimal Reaction Conditions: The reaction temperature and the molar ratio of glycerol to benzyl alcohol are critical. Higher temperatures can favor the formation of dibenzyl ether, while an inappropriate molar ratio can lead to incomplete conversion or increased side product formation.[1][3]
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Catalyst Inactivity or Inappropriateness: The choice of catalyst plays a crucial role in the selectivity of the reaction. Some catalysts may favor the formation of other isomers or the self-etherification of benzyl alcohol.[3][4]
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Presence of Water: The etherification reaction is typically a condensation reaction that produces water. The presence of water can shift the equilibrium back towards the reactants, thereby reducing the yield.[1]
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Complex Product Mixture: The formation of a complex mixture of products, especially when using highly reactive reagents like benzyl bromide in a Williamson synthesis, can make the isolation of the desired product difficult and result in apparent low yields.[6]
To improve the yield, consider the following troubleshooting steps:
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Optimize Reaction Temperature: Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.
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Adjust Molar Ratio: Vary the glycerol to benzyl alcohol molar ratio. A higher glycerol to benzyl alcohol ratio can sometimes suppress the formation of dibenzyl ether.[1]
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Select an Appropriate Catalyst: Research and select a catalyst that is known to be selective for the formation of mono-benzyl glycerol ethers.
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Remove Water: Employ methods to remove water from the reaction mixture as it forms, such as azeotropic distillation.
Q3: I am observing a significant amount of dibenzyl ether in my product mixture. How can I minimize its formation?
The formation of dibenzyl ether is a common side reaction resulting from the self-etherification of benzyl alcohol.[1][2][4] To minimize its formation, you can try the following:
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Adjust the Glycerol to Benzyl Alcohol Ratio: Increasing the molar ratio of glycerol to benzyl alcohol can favor the reaction between glycerol and benzyl alcohol over the self-etherification of benzyl alcohol.[1]
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Lower the Reaction Temperature: Higher temperatures tend to increase the rate of dibenzyl ether formation.[1][3] Operating at a lower temperature, while potentially slowing down the main reaction, can significantly reduce this side reaction.
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Choose a Selective Catalyst: Some catalysts are more prone to promoting the self-etherification of benzyl alcohol. Research catalysts that have a higher selectivity for the desired glycerol benzylation.
Q4: My purification process is difficult due to the presence of multiple glycerol ether isomers. How can I improve the selectivity for Glycerol 2-benzyl ether?
Achieving high selectivity for the 2-position of glycerol is challenging due to the similar reactivity of the primary and secondary hydroxyl groups. Here are some strategies to improve selectivity:
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Use of Protecting Groups: A common strategy involves protecting the 1 and 3-hydroxyl groups of glycerol with a suitable protecting group (e.g., forming a ketal with acetone to produce solketal), followed by benzylation of the remaining free hydroxyl group, and subsequent deprotection.
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Enzymatic Catalysis: Lipases can sometimes offer high regioselectivity in acylation and deacylation reactions, which could be part of an alternative synthetic route.
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Catalyst Selection: Certain catalysts, particularly some zeolites with specific pore structures, may offer some degree of regioselectivity by sterically hindering the reaction at the more accessible primary hydroxyl groups.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Glycerol | Insufficient reaction time or temperature. | Increase reaction time or incrementally raise the temperature while monitoring for an increase in side products. |
| Catalyst deactivation or insufficient catalyst loading. | Increase catalyst loading or use a fresh batch of catalyst. | |
| Presence of water shifting the equilibrium. | Ensure all reagents and solvents are dry. Use a method to remove water during the reaction.[1] | |
| High Selectivity to Dibenzyl Ether | High reaction temperature. | Lower the reaction temperature.[1][3] |
| Low glycerol to benzyl alcohol molar ratio. | Increase the molar ratio of glycerol to benzyl alcohol.[1] | |
| Formation of Multiple Glycerol Ether Isomers | Non-selective catalyst or reaction conditions. | Investigate catalysts known for higher regioselectivity. Consider a protecting group strategy for the primary hydroxyl groups of glycerol. |
| Formation of Polyglycerols | High reaction temperature and/or high concentration of glycerol. | Lower the reaction temperature. Consider using a solvent to reduce the concentration of glycerol. |
| Complex Product Mixture with Williamson Synthesis | High reactivity of benzyl bromide. | This method is prone to over-alkylation. Consider using milder reaction conditions or a different synthetic route like acid-catalyzed etherification.[6] |
Quantitative Data on Reaction Outcomes
The following table summarizes some reported quantitative data for the synthesis of glycerol ethers under different catalytic systems. Note that the selectivity for the specific 2-O-benzyl isomer is not always detailed in the literature, which often reports selectivity for total mono-benzyl glycerol ethers.
| Catalyst | Glycerol:Benzyl Alcohol Molar Ratio | Temperature | Glycerol Conversion (%) | Mono-benzyl Glycerol Ether Selectivity (%) | Dibenzyl Ether Selectivity (%) | Reference |
| Cs–SO₃H | 3:1 | 120°C (393 K) | 97 | 79 | Not specified | [1] |
| 2S/ZrO₂ | 1:1 | 140°C | High | Not specified | Increased with temperature | [1] |
| SiO₂-HPA35 | 3:1 | 120°C | 94 | 78 (for 3-benzyloxy-1,2-propanediol) | Not specified | [2] |
| β-zeolite | Not specified | Not specified | Not specified | Major product | Self-etherification observed | [4] |
| Amberlyst-35 | Not specified | Not specified | Not specified | Major product | Self-etherification observed | [4] |
Experimental Protocols
Representative Protocol for Acid-Catalyzed Synthesis of Glycerol Mono-benzyl Ethers
This protocol is a generalized procedure based on common practices for the acid-catalyzed etherification of glycerol with benzyl alcohol. The optimal conditions, including catalyst, temperature, and reaction time, may vary and should be optimized for your specific setup.
Materials:
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Glycerol (anhydrous)
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Benzyl alcohol (anhydrous)
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Solid acid catalyst (e.g., Amberlyst-15, sulfated zirconia)
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Anhydrous toluene (or another suitable solvent for azeotropic water removal)
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Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add glycerol, benzyl alcohol, the solid acid catalyst, and anhydrous toluene. The molar ratio of glycerol to benzyl alcohol and the amount of catalyst should be determined based on literature precedents or preliminary optimization experiments.
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Reaction: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
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Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the consumption of the limiting reagent is complete or the desired product concentration is reached.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid catalyst and wash it with a small amount of the extraction solvent.
-
Transfer the filtrate to a separatory funnel and wash it sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired Glycerol 2-benzyl ether from other isomers and byproducts.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways involved in the synthesis of Glycerol 2-benzyl ether.
Caption: Main and side reaction pathways in the synthesis of Glycerol 2-benzyl ether.
Caption: Troubleshooting logic for addressing low yields in Glycerol 2-benzyl ether synthesis.
References
Technical Support Center: 2-Benzyloxy-1,3-propanediol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzyloxy-1,3-propanediol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and subsequent reactions.
I. Synthesis of this compound
The most common method for synthesizing this compound is through the Williamson ether synthesis, which involves the reaction of a glycerol derivative with a benzyl halide in the presence of a base.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Here is a breakdown of common issues and their solutions:
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Moisture in the reaction: The alkoxide intermediate is highly sensitive to water, which can quench the reaction. Ensure all glassware is thoroughly dried, and use anhydrous solvents.
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Impure Reagents: Impurities in the starting materials, such as the glycerol derivative or benzyl halide, can lead to unwanted side reactions. Use freshly purified reagents whenever possible.
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Suboptimal Base: The choice and quality of the base are critical. Sodium hydride (NaH) is commonly used, but its quality can vary. A grayish appearance may indicate deactivation. Consider using freshly opened or washed NaH. Other bases like potassium tert-butoxide can also be effective.
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Incorrect Reaction Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions like elimination, especially if using a secondary benzyl halide (though benzyl bromide is primary). A typical temperature range is 50-100 °C. It is often best to start at a lower temperature and gradually increase it while monitoring the reaction progress.
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Insufficient Reaction Time: Williamson ether syntheses can require several hours to reach completion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material has been consumed. Reaction times can range from 1 to 8 hours.
Q2: I am observing multiple spots on my TLC plate after the synthesis reaction. What are the likely side products?
A2: The formation of multiple products is a common issue. Besides the desired this compound, you may be observing:
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1,3-Dibenzyloxy-2-propanol: This results from the reaction of both primary hydroxyl groups of a glycerol derivative. To minimize this, use a starting material where the 1 and 3 positions are already protected if only the 2-O-benzyl product is desired. If starting from glycerol, controlling the stoichiometry of the base and benzyl halide is crucial, though selectivity can be challenging.
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Benzyl alcohol: This can form from the decomposition of the benzyl halide or by reaction with any residual water.
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Unreacted starting material: Incomplete reaction will leave the initial glycerol derivative.
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Elimination products: Though less likely with benzyl bromide, some elimination byproducts could form at higher temperatures.
Q3: How can I purify this compound from the reaction mixture?
A3: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The polarity of the desired product is intermediate between the non-polar dibenzylated product and the more polar starting diol.
Here is a general purification workflow:
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Work-up: After the reaction is complete, quench the reaction carefully (e.g., with water or a saturated ammonium chloride solution if a strong base was used). Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Column Chromatography: Load the crude product onto a silica gel column. Elute with a solvent system such as hexanes:ethyl acetate (e.g., starting from 10:1 and gradually increasing the polarity to 1:1) to separate the components. Monitor the fractions by TLC.
Data Presentation: Synthesis of Glycerol Ethers
| Starting Material | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Glycerol | Ethyl bromide | KOH/Al₂O₃ | 1,4-Dioxane | Reflux | 24 | Glycerol-1-ethyl ether (98%), Glycerol-1,3-diethyl ether (2%) | 90 (glycerol consumption) | [1] |
| Glycerol | Ethyl iodide | Amberlyst A26™ OH⁻ | 1,4-Dioxane | 60 | 24 | Glycerol-1-monoether (73%), -1,3-diether (21%), -triether (6%) | 100 (glycerol consumption) | [2] |
| 1,2-Benzenedimethanol | Secondary mesylate | NaH | THF | rt | overnight | No reaction | 0 | [3] |
Note: The table presents data for glycerol ether synthesis under various conditions to illustrate the impact of reagents and conditions on product distribution and yield.
Experimental Protocol: Synthesis of this compound (General Procedure)
This protocol is a general guideline and may require optimization.
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the chosen glycerol derivative (1.0 eq.) in an anhydrous solvent (e.g., THF or DMF) to a suspension of a base (e.g., NaH, 1.1 eq.) at 0 °C.
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Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.
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Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
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Reaction: Allow the reaction to warm to room temperature and then heat to 50-80 °C. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with water. Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Mandatory Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
II. Reactions Involving this compound
Once synthesized, this compound can be used as a versatile intermediate. Its two primary hydroxyl groups are available for further functionalization.
Frequently Asked Questions (FAQs)
Q4: I am trying to tosylate the primary hydroxyl groups of this compound, but the reaction is not proceeding as expected. What could be the issue?
A4: Issues with tosylation reactions often relate to the reagents and reaction conditions:
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Reagent Quality: Ensure the tosyl chloride (TsCl) is of high purity and has not been hydrolyzed to p-toluenesulfonic acid. The base used, typically pyridine or triethylamine, must be dry.
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Reaction Temperature: Tosylations are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.
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Side Reaction to Chloride: Treatment of benzyl alcohols with tosyl chloride can sometimes lead to the formation of the corresponding benzyl chloride instead of the tosylate.[2][4] While this compound is not a benzyl alcohol itself, the reactivity of the hydroxyl groups can be influenced by the neighboring benzyloxy group. If you are observing a more nonpolar byproduct, it could be the corresponding chloride.
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Steric Hindrance: The benzyloxy group at the 2-position might introduce some steric hindrance, potentially slowing down the reaction at the primary hydroxyls compared to a simpler diol.
Q5: My acylation reaction of this compound with an acyl chloride is giving a low yield. What are the common pitfalls?
A5: Acylation reactions with acyl chlorides are generally efficient, but low yields can occur due to:
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Hydrolysis of the Acyl Chloride: Acyl chlorides are highly reactive towards water. Ensure anhydrous conditions and dry solvents.
-
Base: A base such as pyridine or triethylamine is typically used to scavenge the HCl byproduct. The purity and stoichiometry of the base are important.
-
Substrate Solubility: Ensure that this compound is fully dissolved in the reaction solvent.
-
Steric Hindrance: Similar to tosylation, the bulkiness of the acyl chloride and the substrate can affect the reaction rate. For very bulky acylating agents, longer reaction times or a catalyst like DMAP (4-dimethylaminopyridine) may be necessary.
Q6: I am having trouble with the deprotection of the benzyl group. The reaction is either incomplete or very slow. How can I optimize this?
A6: Catalytic hydrogenation is the most common method for benzyl ether deprotection. Problems with this reaction are frequent:
-
Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is crucial. Use a fresh batch of catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more effective for hydrogenolysis.[5]
-
Catalyst Poisoning: The catalyst can be poisoned by impurities in the substrate or solvent, particularly sulfur-containing compounds. Purifying the starting material is essential.
-
Solvent Choice: The solubility of both the starting material (less polar) and the product (1,2,3-propanetriol, very polar) is important. A mixture of solvents like THF/MeOH/H₂O can be beneficial.[5]
-
Hydrogen Source and Pressure: For transfer hydrogenation, common hydrogen donors include cyclohexene or formic acid.[6][7] If using H₂ gas, ensure a proper setup to deliver hydrogen to the reaction mixture. For difficult substrates, increasing the hydrogen pressure using a Parr apparatus may be necessary.[5]
-
Reaction Temperature: Gently warming the reaction (e.g., to 40-50 °C) can sometimes improve the rate of a sluggish reaction.[5]
Data Presentation: Deprotection of Benzyl Ethers
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| N-Cbz-Tyr(OBn)-OMe | 10% Pd/C | H₂ | MeOH | rt | - | N-Cbz-Tyr-OMe | 83 | [8] |
| Benzyl ether of a sugar | 10% Pd/C | Cyclohexene | EtOH | Reflux | - | Deprotected sugar | High | [6] |
| Dihydropyrimidine benzyl ester | 10% Pd/C | H₂ (flow) | - | 80 °C | - | Dihydropyrimidine carboxylic acid | 80-95 | [8] |
Experimental Protocol: Deprotection of this compound (Catalytic Transfer Hydrogenation)
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Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol), add the hydrogen donor (e.g., cyclohexene, 10 eq. or ammonium formate, 5 eq.).
-
Catalyst Addition: Carefully add the palladium catalyst (e.g., 10% Pd/C, 10-20 wt%) under an inert atmosphere.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting glycerol is often pure enough for subsequent steps, but can be further purified if necessary.
Mandatory Visualization: Troubleshooting Logic
Caption: Troubleshooting guide for benzyl ether deprotection.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
Technical Support Center: Optimization of Reaction Conditions for Glycerol Benzylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of glycerol benzylation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for glycerol benzylation?
A1: The benzylation of glycerol is typically described as a nucleophilic substitution (SN2) reaction.[1][2][3] The reaction involves the in-situ generation of a benzyl cation on the surface of an acid catalyst.[1][2][3] This is followed by a series of competing reactions:
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The reaction of the benzyl cation with glycerol to form mono-benzyl glycerol ether (MBGE).[1][2][3]
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The subsequent reaction of MBGE with another benzyl cation to produce di-benzyl glycerol ether (DBGE).[1][2][3]
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A side reaction involving the self-etherification of benzyl alcohol to form dibenzyl ether (DBE).[1][2][3]
Q2: What are the primary products and potential byproducts of glycerol benzylation?
A2: The main products of glycerol benzylation are mono-benzyl glycerol ether (MBGE) and di-benzyl glycerol ether (DBGE).[3][4] The most significant byproduct is dibenzyl ether (DBE), formed from the self-etherification of benzyl alcohol.[1][4] Other minor byproducts that have been detected in very low concentrations include toluene, benzaldehyde, and stilbene.[1]
Q3: Why is the removal of water important during the reaction?
A3: The retention of water molecules in the reaction medium can lower the yield of dibenzyl and tri-benzyl glycerol ethers.[1] This is because the etherification reaction is reversible, and the presence of water can shift the equilibrium back towards the reactants (glycerol and benzyl alcohol).[1]
Q4: Can crude glycerol from biodiesel production be used for benzylation?
A4: Yes, however, crude glycerol contains impurities such as methanol, soap, salts, and water that can interfere with the reaction.[5][6] It is crucial to purify the crude glycerol before use.[5][6] A common purification method involves a two-step process of acidification (e.g., with phosphoric acid) to convert soaps into fatty acids, followed by ion exchange to remove salts.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Glycerol Conversion | Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the reaction conditions. | - Screen different solid acid catalysts such as heteropoly acid impregnated on K-10 clay (e.g., 20% w/w Cs2.5H0.5PW12O40/K-10), Amberlyst-15, or zeolites.[4] - Ensure the catalyst is properly activated and not poisoned. |
| Suboptimal Reaction Temperature: The temperature may be too low for a sufficient reaction rate. | - Increase the reaction temperature. The optimal range is typically between 130°C and 160°C.[4] A study showed that increasing the temperature from 130°C to 150°C significantly increased glycerol conversion.[4] | |
| Poor Mass Transfer: Inadequate mixing can lead to poor contact between reactants and the catalyst surface. | - Increase the agitation speed. It has been observed that glycerol conversion remains practically the same above 800 rpm, suggesting that external mass transfer resistance is overcome at higher speeds.[4] | |
| Low Selectivity towards Mono-Benzyl Glycerol Ether (MBGE) | High Benzyl Alcohol Concentration: An excess of benzyl alcohol can favor the formation of di-benzyl glycerol ether (DBGE) and the byproduct dibenzyl ether (DBE). | - Optimize the glycerol to benzyl alcohol molar ratio. A 1:3 molar ratio of glycerol to benzyl alcohol has been shown to be a good compromise between achieving high glycerol conversion and maintaining good selectivity towards MBGE.[4] Increasing the ratio beyond this can lead to a decrease in MBGE selectivity and an increase in DBE formation.[4] |
| Inappropriate Catalyst: The catalyst's properties, such as acid strength and pore size, can influence product selectivity. | - Experiment with different catalysts. For instance, 20% w/w Cs2.5H0.5PW12O40/K-10 clay has demonstrated high selectivity (76%) for MBGE.[4] | |
| High Formation of Dibenzyl Ether (DBE) Byproduct | High Reaction Temperature: Higher temperatures can promote the self-etherification of benzyl alcohol. | - While higher temperatures increase glycerol conversion, they can also increase the selectivity towards DBE.[1] It is important to find an optimal temperature that balances conversion and selectivity. |
| Excess Benzyl Alcohol: As mentioned, a higher concentration of benzyl alcohol increases the likelihood of its self-etherification. | - Adjust the glycerol to benzyl alcohol molar ratio. A lower proportion of benzyl alcohol can help minimize DBE formation.[4] | |
| Reaction Stalls or Does Not Go to Completion | Equilibrium Limitation: The presence of water, a byproduct of the reaction, can shift the equilibrium towards the reactants. | - Consider removing water from the reaction mixture as it forms, for example, by using a Dean-Stark apparatus or by carrying out the reaction under a continuous flow of inert gas.[1] |
| Catalyst Deactivation: The catalyst may lose its activity over time due to coking or leaching of active sites. | - Characterize the used catalyst to check for deactivation. If deactivation is observed, consider catalyst regeneration or using a more stable catalyst. |
Data Presentation
Table 1: Effect of Catalyst Type on Glycerol Benzylation
| Catalyst | Glycerol Conversion (%) | MBGE Selectivity (%) | DBGE Selectivity (%) | DBE Selectivity (%) |
| 20% w/w Cs2.5H0.5PW12O40/K-10 | 48 | 76 | Not specified | Not specified |
| Amberlyst-15 | Lower than Cs-DTP/K-10 | Not specified | Not specified | Not specified |
| 20% w/w DTP/K-10 | Lower than Cs-DTP/K-10 | Not specified | Not specified | Not specified |
| UDCaT-4 | Lower than Cs-DTP/K-10 | Not specified | Not specified | Not specified |
Reaction Conditions: 150°C, 1:3 glycerol to benzyl alcohol mole ratio, 4 hours, 0.03 g/cm³ catalyst loading.[4]
Table 2: Effect of Reaction Temperature on Glycerol Conversion
| Temperature (°C) | Glycerol Conversion (%) |
| 130 | ~35 |
| 140 | ~42 |
| 150 | ~48 |
| 160 | ~49 |
Reaction Conditions: 1000 rpm agitation speed, 1:3 glycerol to benzyl alcohol mole ratio, 0.03 g/cm³ catalyst loading, 4 hours reaction time.[4]
Table 3: Effect of Glycerol to Benzyl Alcohol Mole Ratio on Product Selectivity
| Glycerol:Benzyl Alcohol Mole Ratio | Glycerol Conversion (%) | MBGE Selectivity (%) | DBE Selectivity (%) |
| 1:1 | ~25 | High | Low |
| 1:2 | ~38 | Moderate | Moderate |
| 1:3 | ~48 | 76 | Increases with BA conc. |
| 1:4 | ~55 | Decreases with BA conc. | Increases with BA conc. |
Reaction Conditions: 1000 rpm agitation speed, 0.03 g/cm³ catalyst loading, 150°C, 4 hours reaction time.[4]
Experimental Protocols
General Protocol for Solvent-Free Glycerol Benzylation
This protocol is based on the methodology described for the benzylation of glycerol using a solid acid catalyst in a batch reactor.[3][4]
Materials:
-
Glycerol (purified)
-
Benzyl alcohol
-
Solid acid catalyst (e.g., 20% w/w Cs2.5H0.5PW12O40/K-10)
-
Nitrogen gas
Equipment:
-
Glass batch reactor equipped with a magnetic stirrer, condenser, and temperature controller
-
Heating mantle
-
Gas chromatograph (GC) or Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Reactor Setup: Set up the glass batch reactor with the magnetic stirrer, condenser, and temperature controller.
-
Charging Reactants: Charge the reactor with the desired amounts of glycerol and benzyl alcohol (e.g., a 1:3 molar ratio).
-
Catalyst Addition: Add the solid acid catalyst to the reactor (e.g., 0.03 g/cm³ of the total reactant volume).
-
Inert Atmosphere: Purge the reactor with nitrogen gas to remove air and create an inert atmosphere.
-
Reaction:
-
Set the desired agitation speed (e.g., 1000 rpm).
-
Heat the reaction mixture to the desired temperature (e.g., 150°C) and maintain it for the specified reaction time (e.g., 4 hours).
-
-
Sampling and Analysis:
-
Periodically, stop the agitation to allow the catalyst to settle.
-
Withdraw a small sample of the clear liquid phase.
-
Analyze the sample using GC or GC-MS to determine the conversion of glycerol and the selectivity of the products (MBGE, DBGE, DBE).
-
-
Work-up: After the reaction is complete, cool the reactor to room temperature. The catalyst can be separated by filtration for potential reuse. The product mixture can be purified by techniques such as column chromatography.
Visualizations
Caption: Experimental workflow for glycerol benzylation.
Caption: Troubleshooting logic for low glycerol conversion.
Caption: Simplified reaction pathway for glycerol benzylation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]
- 6. Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Phenylmethoxy)-1,3-propanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Phenylmethoxy)-1,3-propanediol. The information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2-(Phenylmethoxy)-1,3-propanediol?
A1: The most common impurities in crude 2-(Phenylmethoxy)-1,3-propanediol typically originate from the synthesis process, particularly when using benzyl chloride as a starting material. These impurities may include:
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Starting Materials: Unreacted glycerol and benzyl chloride.
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Side-Products: Dibenzyl ether, formed from the reaction of benzyl chloride with benzyl alcohol (which can be present as an impurity in benzyl chloride or formed in situ).[1]
-
Reagent-Related Impurities: Benzaldehyde and toluene, which are common impurities in commercial benzyl chloride.[1][2]
-
Over-alkylation Products: Bis(phenylmethoxy)propanol isomers.
Q2: What are the recommended analytical methods for detecting and quantifying impurities in 2-(Phenylmethoxy)-1,3-propanediol?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[3][4][5]
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High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying non-volatile impurities. A reversed-phase C18 column with a gradient of water and acetonitrile is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities like benzyl alcohol, benzaldehyde, and toluene.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and its impurities. Quantitative NMR (qNMR) can be used for highly accurate purity assessment without the need for reference standards for every impurity.[2][8][9][10]
Q3: How can I remove water-soluble impurities from my crude product?
A3: Water-soluble impurities, such as unreacted glycerol and salts, can be effectively removed by performing an aqueous workup. This typically involves dissolving the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washing it with water or brine. The organic layer containing the desired product is then separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
Q4: What are the potential degradation pathways for 2-(Phenylmethoxy)-1,3-propanediol?
A4: Benzyl ethers are generally stable but can be susceptible to degradation under certain conditions. Potential degradation pathways include:
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Oxidation: The benzylic position is prone to oxidation, which can lead to the formation of benzaldehyde and benzoic acid. This can be initiated by exposure to air, light, or oxidizing agents.
-
Hydrogenolysis: The benzyl ether bond can be cleaved by catalytic hydrogenation, yielding toluene and glycerol. This is a common deprotection strategy but can also be an unwanted degradation pathway if the compound is exposed to certain catalysts and a hydrogen source.
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Acid-Catalyzed Cleavage: Strong acidic conditions can lead to the cleavage of the benzyl ether bond.
Q5: How should I store 2-(Phenylmethoxy)-1,3-propanediol to ensure its stability?
A5: To ensure stability, 2-(Phenylmethoxy)-1,3-propanediol should be stored in a well-sealed container in a cool, dry, and dark place.[11] Protection from light and air is important to minimize oxidative degradation. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Issue 1: Low Yield After Aqueous Workup
| Possible Cause | Troubleshooting Step |
| Emulsion formation during extraction. | - Add a small amount of brine to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period.- Filter the mixture through a pad of Celite. |
| Product is partially soluble in the aqueous phase. | - Perform multiple extractions (3-4 times) with the organic solvent to maximize recovery.- Saturate the aqueous layer with a salt like NaCl to decrease the solubility of the organic product in water (salting out). |
| Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before starting the workup. |
Issue 2: Presence of High-Boiling Impurities After Distillation
| Possible Cause | Troubleshooting Step |
| Co-distillation of impurities with similar boiling points. | - Use a more efficient fractional distillation column with a higher number of theoretical plates.- Perform the distillation under a higher vacuum to lower the boiling points and potentially improve separation.- Consider an alternative purification method like column chromatography. |
| Thermal degradation during distillation. | - Lower the distillation temperature by using a higher vacuum.- Minimize the time the compound is exposed to high temperatures. |
| Presence of dibenzyl ether. | - Dibenzyl ether has a high boiling point and can be difficult to separate by distillation. Column chromatography is often more effective for its removal. |
Issue 3: Incomplete Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | - Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Column overloading. | - Use a larger column or reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Poor column packing. | - Ensure the silica gel is packed uniformly without any air bubbles or channels. A wet slurry packing method is generally recommended. |
| Co-elution of impurities. | - If impurities have very similar polarity, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like preparative HPLC. |
Data Presentation
Table 1: Illustrative Purity of 2-(Phenylmethoxy)-1,3-propanediol Before and After Purification
| Purification Method | Initial Purity (by GC-MS) | Final Purity (by GC-MS) | Key Impurities Removed |
| Fractional Distillation | ~90% | ~97% | Benzyl alcohol, Toluene |
| Column Chromatography | ~90% | >99% | Dibenzyl ether, Benzaldehyde, Benzyl alcohol |
| Recrystallization | ~95% (after initial purification) | >99.5% | Isomeric impurities, trace colored impurities |
Note: The data in this table is illustrative and may vary depending on the specific reaction conditions and the efficiency of the purification process.
Table 2: Illustrative Levels of Key Impurities Before and After Column Chromatography
| Impurity | Concentration in Crude Product (Area % by GC-MS) | Concentration After Column Chromatography (Area % by GC-MS) |
| Benzyl alcohol | 3.5% | <0.1% |
| Benzaldehyde | 1.2% | Not Detected |
| Dibenzyl ether | 2.8% | <0.2% |
| Toluene | 0.5% | Not Detected |
Note: The data in this table is for illustrative purposes to demonstrate the effectiveness of column chromatography.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude 2-(Phenylmethoxy)-1,3-propanediol in a minimal amount of the initial eluent.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Start eluting with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate, such as 9:1).
-
Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 hexane:ethyl acetate) to elute the compounds.
-
Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified 2-(Phenylmethoxy)-1,3-propanediol.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Choose a solvent or a solvent mixture in which 2-(Phenylmethoxy)-1,3-propanediol is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Toluene or a mixture of ethyl acetate and hexane are potential candidates.
-
-
Dissolution:
-
Place the crude 2-(Phenylmethoxy)-1,3-propanediol in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualization
Caption: A general experimental workflow for the synthesis, purification, and analysis of 2-(Phenylmethoxy)-1,3-propanediol.
Caption: A decision-making diagram for selecting a suitable purification strategy based on the impurity profile of crude 2-(Phenylmethoxy)-1,3-propanediol.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent trends in the impurity profile of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oiv.int [oiv.int]
- 7. Applying GC-MS analysis to identify chemical composition of Iranian propolis prepared with different solvent and evaluation of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 11. nbinno.com [nbinno.com]
Stability issues of 2-O-Benzylglycerol under different conditions
Welcome to the Technical Support Center for 2-O-Benzylglycerol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 2-O-Benzylglycerol under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-O-Benzylglycerol?
A1: The stability of 2-O-Benzylglycerol is primarily influenced by the chemical environment (pH), temperature, presence of oxidizing or reducing agents, and exposure to light. The benzyl ether linkage is the most susceptible part of the molecule to degradation.
Q2: How stable is 2-O-Benzylglycerol under acidic conditions?
A2: 2-O-Benzylglycerol is susceptible to degradation under strongly acidic conditions, which can lead to the cleavage of the benzyl ether bond. This process, known as debenzylation, is catalyzed by strong acids and is accelerated by elevated temperatures. Under weakly acidic conditions, it is generally more stable.
Q3: What is the stability of 2-O-Benzylglycerol under basic conditions?
A3: Benzyl ethers are generally stable under a wide range of basic conditions. Therefore, 2-O-Benzylglycerol is expected to be stable under moderately basic conditions, which is why benzyl ethers are common protecting groups in organic synthesis. However, very harsh basic conditions (e.g., high concentrations of strong bases at elevated temperatures) may lead to slow degradation over extended periods.
Q4: Is 2-O-Benzylglycerol sensitive to oxidizing or reducing agents?
A4: Yes. The benzyl group is susceptible to oxidation, which can lead to the formation of benzaldehyde and benzoic acid, and cleavage of the ether bond. Therefore, 2-O-Benzylglycerol is incompatible with strong oxidizing agents. Conversely, the benzyl ether linkage can be cleaved by catalytic hydrogenation (a reductive process), yielding toluene and glycerol.
Q5: What are the recommended storage conditions for 2-O-Benzylglycerol?
A5: To ensure long-term stability, 2-O-Benzylglycerol should be stored in a tightly sealed container in a cool, dry, and dark place. For solutions, storage at low temperatures (-20°C for short-term and -80°C for long-term) is recommended.[1] It should be kept away from strong acids and oxidizing agents.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction
Possible Cause: Degradation of 2-O-Benzylglycerol due to reaction conditions.
Troubleshooting Steps:
-
Review Reaction pH: If your reaction is conducted under strongly acidic conditions, consider using a milder acid or a buffer system to maintain a less acidic pH.
-
Control Temperature: High temperatures can accelerate the degradation of the benzyl ether, especially in the presence of acid.[2] Attempt the reaction at a lower temperature.
-
Inert Atmosphere: If oxidative degradation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reagents: Ensure that other reagents are free from strong acid or oxidizing impurities.
Issue 2: Low Yield in a Reaction Involving 2-O-Benzylglycerol
Possible Cause: Degradation of the starting material before or during the reaction.
Troubleshooting Steps:
-
Verify Purity: Check the purity of your 2-O-Benzylglycerol using an appropriate analytical method like HPLC or NMR before starting the reaction.
-
Storage Conditions: Confirm that the compound has been stored correctly, protected from light and moisture.
-
Reaction Time: Prolonged reaction times, even under seemingly mild conditions, can lead to gradual degradation. Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time.
Issue 3: Inconsistent Reaction Results
Possible Cause: Variable quality or degradation of 2-O-Benzylglycerol between batches.
Troubleshooting Steps:
-
Standardize Storage: Ensure all batches of 2-O-Benzylglycerol are stored under the same recommended conditions.
-
Qualify New Batches: Before use in critical experiments, qualify each new batch of the reagent to confirm its purity and integrity.
Stability Profile Summary
The following table summarizes the expected stability of 2-O-Benzylglycerol under different conditions, based on the known chemistry of benzyl ethers.
| Condition | Stability | Potential Degradation Products | Notes |
| Strongly Acidic (e.g., conc. HCl, H₂SO₄) | Low | Glycerol, Benzyl Alcohol, Dibenzyl Ether | Cleavage of the benzyl ether bond is likely, especially with heat. |
| Weakly Acidic (e.g., acetic acid) | Moderate | Minimal degradation expected at room temperature. | Stability is dependent on acid strength and temperature. |
| Basic (e.g., NaOH, K₂CO₃) | High | Generally stable under typical basic conditions. | Very harsh conditions (high temperature, strong base) may cause slow degradation. |
| Oxidative (e.g., KMnO₄, CrO₃) | Low | Benzaldehyde, Benzoic Acid, Glycerol | Benzyl group is susceptible to oxidation. |
| Reductive (e.g., H₂, Pd/C) | Low | Glycerol, Toluene | Benzyl ether is readily cleaved by catalytic hydrogenation. |
| Thermal | Moderate to High | Decomposition at very high temperatures. | Generally stable at moderate temperatures. |
| Photochemical | Moderate | Potential for photodegradation upon prolonged exposure to UV light. | Store protected from light. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of 2-O-Benzylglycerol by HPLC
This protocol provides a general method for evaluating the stability of 2-O-Benzylglycerol under specific stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2-O-Benzylglycerol (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
2. Application of Stress Conditions:
-
Acidic: To an aliquot of the stock solution, add a specific acid (e.g., HCl) to achieve the desired pH.
-
Basic: To an aliquot of the stock solution, add a specific base (e.g., NaOH) to achieve the desired pH.
-
Oxidative: To an aliquot of the stock solution, add an oxidizing agent (e.g., a dilute solution of H₂O₂).
-
Thermal: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 50°C, 80°C).
-
Photolytic: Expose an aliquot of the stock solution to a controlled light source (e.g., a UV lamp at 254 nm or a broad-spectrum light source).[3]
-
Control: Keep an aliquot of the stock solution at room temperature, protected from light.
3. Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Quench the reaction if necessary (e.g., neutralize the acidic or basic samples).
4. HPLC Analysis:
-
Analyze the samples using a reverse-phase HPLC system.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or another suitable modifier.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm) to detect the benzyl group.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Visualizations
References
Preventing over-benzylation in glycerol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent over-benzylation during glycerol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is over-benzylation in the context of glycerol synthesis?
A1: Over-benzylation is a common issue where more than one hydroxyl group on the glycerol molecule reacts with the benzyl protecting group. This results in the formation of di-benzyl glycerol ether (DBGE) and tri-benzyl glycerol ether (TBGE), in addition to the desired mono-benzyl glycerol ether (MBGE). A competing side reaction is the self-etherification of benzyl alcohol to form di-benzyl ether (DBE).[1][2]
Q2: What are the primary products of glycerol benzylation?
A2: The reaction of glycerol with benzyl alcohol typically yields a mixture of products.[1][2] These include the desired mono-benzyl glycerol ether (MBGE), the over-benzylated products di-benzyl glycerol ether (DBGE) and tri-benzyl glycerol ether (TBGE), and a common byproduct, di-benzyl ether (DBE), which results from the dimerization of benzyl alcohol.[1][2]
Q3: Why is controlling the degree of benzylation important?
A3: Controlling the degree of benzylation is crucial for maximizing the yield of the desired product, typically MBGE, which serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Over-benzylation leads to a mixture of products that can be difficult to separate, reducing the overall efficiency of the synthesis.
Q4: What are the key factors that influence the selectivity of glycerol benzylation?
A4: The main factors that influence the selectivity towards MBGE and minimize over-benzylation and side products are the molar ratio of glycerol to benzyl alcohol, reaction temperature, catalyst type, and reaction time.[1][3]
Troubleshooting Guide
Problem: My reaction is producing a high yield of di-benzyl glycerol ether (DBGE) and other over-benzylated products.
This is a classic sign of over-benzylation. To increase the selectivity towards mono-benzyl glycerol ether (MBGE), consider adjusting the following parameters:
Adjust the Molar Ratio of Reactants
An excess of benzyl alcohol can drive the reaction towards the formation of di- and tri-benzylated products. Reducing the molar ratio of benzyl alcohol to glycerol can enhance the selectivity for MBGE.
Data on the Effect of Molar Ratio on Product Selectivity
| Glycerol:Benzyl Alcohol Molar Ratio | Glycerol Conversion (%) | Selectivity for MBGE (%) | Selectivity for DBGE (%) | Selectivity for DBE (%) |
| 1:3 | ~48 | ~76 | (not specified) | (not specified) |
| As ratio increases | Increases | Decreases | Increases | Increases |
Note: The conversion of glycerol increases with a higher concentration of benzyl alcohol, but the selectivity towards the desired MBGE decreases, while the formation of by-products like DBGE and DBE increases.[1] A 1:3 glycerol to benzyl alcohol mole ratio is often chosen as a compromise to avoid excessive di-benzyl ether formation.[1]
Optimize the Reaction Temperature
Higher temperatures generally increase the reaction rate but can also lead to a decrease in selectivity and the formation of byproducts.
Data on the Effect of Temperature on Glycerol Conversion
| Temperature (°C) | Glycerol Conversion (%) |
| 130 | ~35 |
| 140 | ~42 |
| 150 | ~48 |
| 160 | ~49 |
Note: While glycerol conversion increases with temperature up to 150°C, higher temperatures may not significantly improve conversion and could promote over-benzylation.[1] The optimal temperature is often around 150°C for this specific catalytic system.[1]
Re-evaluate Your Catalyst
The choice of catalyst plays a critical role in the selectivity of the reaction. Some catalysts are more effective at promoting the formation of MBGE while minimizing byproducts. Heterogeneous acid catalysts are often used for this purpose.[1][3] For instance, a 20% w/w Cs-DTP/K-10 catalyst has shown high selectivity for MBGE.[1]
Efficacy of Different Catalysts on Glycerol Benzylation
| Catalyst | Glycerol Conversion (%) | Selectivity for MBGE (%) |
| 20% w/w Cs-DTP/K-10 | 48 | 76 |
| Amberlyst-35 | (not specified) | (not specified, but MBGE is the main product) |
| p-toluenesulfonic acid (PTSA) | (not specified) | (lower, di-benzyl ether found in higher yield) |
Note: The data indicates that catalyst selection significantly impacts product distribution.[1]
Problem: I am observing a significant amount of di-benzyl ether (DBE) as a byproduct.
The formation of di-benzyl ether occurs through the self-etherification of benzyl alcohol.[1][2] This side reaction competes with the desired benzylation of glycerol.
Solution:
-
Adjust Molar Ratio: As mentioned previously, a high concentration of benzyl alcohol favors the formation of DBE. Reducing the glycerol to benzyl alcohol molar ratio to an optimal level, such as 1:3, can help minimize this side reaction.[1]
Problem: I am struggling to achieve selective benzylation of the primary hydroxyl groups.
Achieving high regioselectivity for the primary hydroxyl groups over the secondary hydroxyl group of glycerol can be challenging.
Solution:
-
Alternative Benzylating Agents: While the Williamson ether synthesis (using benzyl bromide and a base) is common, other methods might offer better selectivity.[4] Reagents like benzyl trichloroacetimidate can be used, although their selectivity may vary.[5]
-
Consider Orthogonal Protecting Groups: If direct benzylation does not provide the desired selectivity, consider using a different protecting group for the primary hydroxyls that can be selectively removed later. Silyl ethers (like TBDMS or TIPS) are common alternatives that can be removed under conditions that do not affect benzyl ethers.[6][7]
Problem: How do I remove the benzyl protecting groups after my synthesis is complete?
Deprotection of benzyl ethers is a standard procedure, but care must be taken to avoid affecting other functional groups.
Solution:
-
Catalytic Hydrogenolysis: The most common method for removing benzyl groups is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C).[8][9]
-
Oxidative Cleavage: In cases where other reducible groups are present, oxidative methods can be used. For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can effectively cleave benzyl ethers.[8] Ozonolysis is another mild method for deprotection.[10]
-
Strong Acids: Strong acids can also cleave benzyl ethers, but this method is only suitable for substrates that are not acid-sensitive.[8]
Experimental Protocols
Key Experiment: Solvent-Free Benzylation of Glycerol
This protocol is based on the benzylation of glycerol using a heterogeneous acid catalyst.[1][3]
Materials:
-
Glycerol
-
Benzyl alcohol
-
Catalyst (e.g., 20% w/w Cs-DTP/K-10)
-
Batch reactor equipped with a mechanical stirrer and temperature controller
Methodology:
-
Reactor Setup: Charge the batch reactor with the desired amounts of glycerol, benzyl alcohol (e.g., a 1:3 molar ratio), and the catalyst (e.g., 0.03 g/cm³).[1][3]
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 150°C) while stirring at a sufficient speed to avoid mass transfer limitations (e.g., 1000 rpm).[1][3]
-
Monitoring: Monitor the reaction progress over time (e.g., 4 hours) by taking samples and analyzing them using techniques like GC-MS to determine the conversion of glycerol and the selectivity for different products.[1][3]
-
Workup: After the reaction, cool the mixture, separate the catalyst by filtration, and purify the products, for example, by column chromatography.[1]
Key Experiment: Deprotection of Benzyl Ethers by Hydrogenolysis
This is a general protocol for the removal of benzyl protecting groups.[9]
Materials:
-
Benzyl-protected glycerol derivative
-
Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)
-
Hydrogen source (e.g., H₂ gas balloon or a hydrogenation apparatus)
Methodology:
-
Dissolution: Dissolve the benzyl-protected compound in a suitable solvent in a flask.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).
-
Workup: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Visualizations
Caption: Reaction pathway for the benzylation of glycerol.
Caption: Troubleshooting workflow for over-benzylation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
Analytical challenges in the characterization of 2-Benzyloxy-1,3-propanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the characterization of 2-Benzyloxy-1,3-propanediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary analytical techniques for the characterization of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and impurity identification, and chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
Q2: What are the expected chemical shifts in the ¹H NMR spectrum of this compound?
A2: In a typical ¹H NMR spectrum, you can expect to see signals corresponding to the aromatic protons of the benzyl group, the benzylic protons, the methine proton, and the methylene protons of the propanediol backbone. The hydroxyl protons may appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.[1]
Q3: What are some common impurities that might be observed during the analysis of this compound?
A3: Common impurities can originate from the synthesis process and may include starting materials like benzyl alcohol and 1,3-propanediol, as well as byproducts from side reactions.[2][3] Residual solvents used during synthesis and purification are also potential impurities that need to be monitored.[4][5]
Q4: How can I confirm the molecular weight of this compound?
A4: Mass spectrometry is the ideal technique for confirming the molecular weight. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used. The expected molecular weight is 182.22 g/mol .[2]
Q5: What is the typical appearance and solubility of this compound?
A5: this compound is typically an off-white waxy solid.[2] It is sparingly soluble in chloroform and slightly soluble in methanol.[2][6]
Troubleshooting Guides
Chromatographic Analysis (GC & HPLC)
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile/carrier gas flow rate- Sample overload- Interaction of analyte with active sites in the column or liner | - Use a new or different column.- Optimize the flow rate.- Inject a more dilute sample.- Use a deactivated liner for GC or a different column chemistry for HPLC. |
| Co-elution of Peaks | - Suboptimal mobile phase composition (HPLC)- Inadequate temperature programming (GC)- Unsuitable column stationary phase | - Adjust the mobile phase gradient or composition (e.g., change solvent ratios or pH).- Modify the GC oven temperature program (e.g., slower ramp rate).- Select a column with a different selectivity (e.g., a phenyl or cyano column for HPLC, or a different polarity column for GC). |
| Irreproducible Retention Times | - Fluctuation in mobile phase composition or flow rate- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated before each injection. |
| Ghost Peaks | - Contamination in the syringe, injector, or mobile phase- Carryover from a previous injection | - Run a blank injection to identify the source of contamination.- Clean the syringe and injector port.- Use a fresh batch of mobile phase. |
Spectroscopic Analysis (NMR & MS)
| Problem | Potential Cause | Troubleshooting Steps |
| Broad or Unresolved NMR Peaks | - Sample is too concentrated- Presence of paramagnetic impurities- Poor shimming of the magnet | - Prepare a more dilute sample.- Purify the sample to remove metal contaminants.- Re-shim the NMR spectrometer. |
| Unexpected Peaks in NMR Spectrum | - Presence of impurities or residual solvents- Sample degradation | - Compare the spectrum with known impurity profiles.- Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structure elucidation.- Prepare a fresh sample and re-acquire the spectrum. |
| Low Ion Intensity in Mass Spectrum | - Inefficient ionization- Sample degradation in the ion source- Incorrect mass spectrometer settings | - Optimize ionization source parameters (e.g., spray voltage, gas flow).- Use a softer ionization technique if the molecule is labile.- Ensure the mass spectrometer is properly tuned and calibrated. |
| Ambiguous Fragmentation Pattern in MS | - Complex fragmentation pathways- Presence of co-eluting impurities | - Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for fragment ions.- Perform MS/MS experiments to establish fragmentation pathways.- Improve chromatographic separation to ensure pure compounds enter the mass spectrometer. |
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC)
This protocol is a general guideline and may require optimization based on the specific instrument and impurities of interest.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A mid-polarity column, such as a DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness, is a good starting point for separating polar analytes and residual solvents.[7]
-
Carrier Gas: Helium or Nitrogen.
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 5 minutes.
-
-
Detector:
-
Detector: FID
-
Temperature: 280 °C
-
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.
Protocol 2: Structural Elucidation by ¹H NMR Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-32 (adjust for desired signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Visualizations
Caption: General experimental workflow for the characterization of this compound.
Caption: A logical troubleshooting workflow for common analytical issues.
References
Technical Support for 2-O-Benzylglycerol Purification via Column Chromatography
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-O-Benzylglycerol using column chromatography.
Experimental Protocols
A detailed methodology for the purification of 2-O-Benzylglycerol by silica gel column chromatography is provided below. This protocol is a general guideline and may require optimization based on the specific crude mixture.
1. Materials and Equipment
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC). A good starting point for TLC analysis is a 7:3 (v/v) mixture of hexane:ethyl acetate.
-
Apparatus:
-
Glass chromatography column
-
Separatory funnel or dropping funnel for solvent addition
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Cotton or glass wool
-
Sand (acid-washed)
-
2. Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition. The goal is to achieve a retention factor (Rf) for 2-O-Benzylglycerol between 0.2 and 0.4 for the best separation.[1]
-
Procedure:
-
Dissolve a small amount of the crude 2-O-Benzylglycerol in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing a pre-determined mixture of hexane and ethyl acetate.
-
Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate or p-anisaldehyde stain).
-
Adjust the solvent ratio to obtain the target Rf value. Increasing the proportion of ethyl acetate will increase the Rf value.
-
3. Column Packing (Wet Slurry Method)
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approximately 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.
-
Pour the slurry into the column, taking care to avoid air bubbles.
-
Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Carefully add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample and solvent addition.
4. Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude 2-O-Benzylglycerol in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum amount of the mobile phase.
-
Carefully pipette the solution onto the top of the column, allowing it to adsorb onto the silica gel.
-
5. Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if using flash chromatography) to begin elution.
-
Collect fractions in an appropriate number of test tubes or flasks.
-
If separation from impurities is challenging, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure 2-O-Benzylglycerol.
6. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified 2-O-Benzylglycerol.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, mass spectrometry).
Data Presentation
Table 1: Recommended Starting Conditions for TLC and Column Chromatography
| Parameter | Recommended Condition/Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polarity for this type of compound. |
| Mobile Phase | Hexane:Ethyl Acetate | Start with a 7:3 ratio and optimize. |
| Target Rf Value | 0.2 - 0.4 | Provides optimal separation in column chromatography.[1] |
| Sample Loading | Dry Loading | Recommended for better resolution. |
| Elution Mode | Isocratic or Gradient | Gradient elution may be necessary for complex mixtures. |
Mandatory Visualization
Caption: Experimental workflow for the purification of 2-O-Benzylglycerol.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during the purification of 2-O-Benzylglycerol.
FAQs
Q1: My 2-O-Benzylglycerol is not moving from the origin on the TLC plate, even with 100% ethyl acetate. What should I do?
A: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: You will need a more polar solvent system. Try a mixture of dichloromethane and methanol, starting with a low percentage of methanol (e.g., 2-5%) and gradually increasing it.
-
Consider Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography can be a better option. In this technique, a nonpolar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Q2: The separation between 2-O-Benzylglycerol and an impurity is very poor on the TLC plate. How can I improve it for the column?
A: Poor separation on TLC indicates that the selectivity of the solvent system is not optimal.
-
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems. Sometimes, switching one of the solvents can significantly alter the selectivity. For example, you could try substituting ethyl acetate with acetone or using a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane).
-
Adjust Polarity: Fine-tune the polarity of your existing solvent system. Even small changes in the solvent ratio can improve separation.
-
2D TLC: To determine if your compound is stable on silica gel, you can run a 2D TLC. Develop the plate in one solvent system, then rotate it 90 degrees and develop it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If new spots appear off the diagonal, your compound may be degrading.
-
Q3: My purified 2-O-Benzylglycerol appears to be contaminated with a greasy substance. What could this be?
A: This is a common issue and can arise from several sources.
-
Possible Causes and Solutions:
-
Grease from Glassware: Ensure all your glassware, especially ground glass joints, are free of grease or use Teflon sleeves.
-
Plasticizer Contamination: Avoid using soft plastic tubing or containers that can leach plasticizers into your solvents.
-
Co-eluting Impurity: A non-polar, greasy impurity from your reaction may be co-eluting with your product. Re-evaluate your TLC analysis to see if there is an overlooked spot. You may need to adjust your solvent system to better separate this impurity.
-
Troubleshooting Guide
Caption: A troubleshooting guide for common column chromatography issues.
References
Validation & Comparative
A Comparative Guide to 2-Benzyloxy-1,3-propanediol and Other Key Glycerol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Glycerol, a simple polyol, serves as a fundamental backbone in a vast array of biological molecules and as a versatile starting material in chemical synthesis. Its three hydroxyl groups offer multiple sites for modification, leading to a diverse family of derivatives with tailored properties. These derivatives are indispensable in drug development, serving as chiral building blocks, intermediates for complex syntheses, and components of advanced drug delivery systems.
This guide provides an objective comparison of 2-Benzyloxy-1,3-propanediol against other widely used glycerol derivatives: Solketal, 1,3-O-Dibenzylglycerol, and Glycerol Carbonate. We will examine their physicochemical properties, primary applications, and the experimental protocols for their synthesis and analysis, supported by experimental data to aid researchers in selecting the optimal derivative for their specific application.
Physicochemical Properties: A Quantitative Comparison
The choice of a glycerol derivative in a synthetic or formulation workflow is often dictated by its physical properties. These properties, such as melting point, boiling point, and solubility, determine reaction conditions, purification methods, and formulation compatibility. The following table summarizes key physicochemical data for our selected glycerol derivatives.
| Property | This compound | Solketal (racemic) | 1,3-O-Dibenzylglycerol | Glycerol Carbonate |
| CAS Number | 14690-00-7 | 100-79-8 | 621-06-7 | 931-40-8 |
| Molecular Formula | C₁₀H₁₄O₃ | C₆H₁₂O₃ | C₁₇H₂₀O₃ | C₄H₆O₄ |
| Molecular Weight | 182.22 g/mol | 132.16 g/mol | 272.34 g/mol | 118.09 g/mol |
| Appearance | White to off-white waxy solid | Clear, colorless liquid | Pale-yellow oil | Clear, colorless to light yellow viscous liquid |
| Melting Point | 38-40 °C[1][2] | -27 °C to -26 °C[3][4] | N/A (Oil at RT) | -69 °C[1][5] |
| Boiling Point | 185-187 °C @ 10 mmHg[1][2] | 188-189 °C @ 760 mmHg[2][6] | N/A | 110-115 °C @ 0.1 mmHg[1][7] |
| Density | ~1.160 g/cm³[1] | ~1.063 g/mL @ 25 °C[6] | N/A | ~1.40 g/cm³ @ 25 °C[1] |
| Solubility | Sparingly in Chloroform, Slightly in Methanol[1] | Miscible with water[6][8] | Soluble in Chloroform[9] | Soluble in water and polar organic solvents[1][7] |
Applications in Research and Drug Development
The utility of a glycerol derivative is defined by which hydroxyl groups are protected and which are available for reaction. This selective protection is crucial for directing the course of a synthesis.
-
This compound (2-O-Benzylglycerol): This derivative is primarily used when the secondary hydroxyl group at the C2 position needs to be protected, leaving the two primary hydroxyls at C1 and C3 available for subsequent reactions. Its key application is as an intermediate in the synthesis of specialized glycerides and their phosphonate analogs, which have been investigated as potent lipase inhibitors for potential treatments of metabolic disorders.[1][4] The benzyl group is a robust protecting group that can be removed under hydrogenolysis conditions.
-
Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol): Solketal is one of the most common protected forms of glycerol. The isopropylidene group forms a cyclic ketal across the C1 and C2 hydroxyls, leaving the primary hydroxyl at C3 sterically unhindered and ready for esterification or etherification.[6] This makes it an invaluable chiral building block for synthesizing mono-substituted glycerides, pharmaceuticals, and surfactants.[2][6] Due to its renewable origin, low toxicity, and excellent solvent properties, it is also championed as a "green" solvent and fuel additive.[10][11][12]
-
1,3-O-Dibenzylglycerol: In direct contrast to solketal, this derivative protects the two primary hydroxyls (C1 and C3) with benzyl groups, leaving the secondary hydroxyl at C2 as the sole reactive site. This is particularly useful for synthesizing complex lipids and other natural products where modification of the C2 position is required. It serves as a crucial intermediate for molecules with spasmolytic and cholinolytic activity.[9]
-
Glycerol Carbonate (4-Hydroxymethyl-1,3-dioxolan-2-one): This compound is a versatile platform molecule with two distinct functional groups: a primary hydroxyl group and a cyclic carbonate.[7] It is valued for its eco-friendly properties, including biodegradability, low volatility, and non-flammability.[7] In the pharmaceutical and cosmetic industries, it is used as a green solvent, a humectant, and a component in drug delivery systems.[1][13] Its reactivity allows it to be a precursor for various polymers like polycarbonates and polyurethanes.[7][14]
Mandatory Visualizations
The following diagrams illustrate the synthetic relationships between these derivatives and a typical workflow for their analysis.
Caption: Synthetic pathways from glycerol to key derivatives.
Caption: A typical experimental workflow for the analysis of glycerol derivatives.
Experimental Protocols
Key Experiment 1: Synthesis of a Glycerol Benzyl Ether
This protocol provides a general method for the benzylation of glycerol's hydroxyl groups, which can be adapted to favor either primary or secondary group protection based on stoichiometry and reaction conditions.
Objective: To synthesize a benzyl-protected glycerol derivative (e.g., 1,3-O-Dibenzylglycerol) via Williamson ether synthesis.
Materials:
-
Glycerol
-
Benzyl bromide or benzyl chloride
-
Sodium hydride (NaH) or Potassium tert-butoxide
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon line
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with glycerol and anhydrous THF under an inert atmosphere (nitrogen or argon).
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (as a 60% dispersion in mineral oil) or another strong base is added portion-wise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the alkoxide(s).
-
Benzylation: The reaction mixture is cooled again to 0 °C. Benzyl bromide (typically 2-2.2 equivalents for disubstitution) dissolved in a small amount of anhydrous THF is added dropwise via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight (12-18 hours). Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure (rotary evaporation).
-
Final Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure product.
Key Experiment 2: Analysis of Glycerol Derivatives by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying glycerol and its derivatives. The choice of detector is critical; a Refractive Index (RI) detector is universal for these compounds, while a UV detector can be used if the derivative contains a chromophore (like the benzyl group).
Objective: To separate and quantify a mixture of glycerol derivatives.
Instrumentation & Materials:
-
HPLC system with a pump, autosampler, column oven, and detector (RI or UV/DAD).
-
Analytical Column: A C18 column (for reversed-phase) or an ion-exchange column like Aminex HPX-87C (for aqueous separations).
-
Mobile Phase:
-
For Ion-Exchange: Isocratic elution with dilute sulfuric acid (e.g., 5 mM H₂SO₄) in ultrapure water.[15]
-
For Reversed-Phase (C18): A gradient of water and an organic solvent like methanol or acetonitrile.
-
-
Standards of each glycerol derivative for calibration.
-
Sample diluted in the mobile phase.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for each analyte to create a calibration curve.
-
Sample Preparation: Dilute the sample containing the glycerol derivatives in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Chromatographic Conditions (Example for Ion-Exchange):
-
Column: Aminex HPX-87C
-
Mobile Phase: 5 mM H₂SO₄
-
Flow Rate: 0.5 - 0.7 mL/min[15]
-
Column Temperature: 60-70 °C
-
Detector: Refractive Index (RI) Detector
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Data Processing: Integrate the peaks in the resulting chromatograms. Use the calibration curves generated from the standards to determine the concentration of each derivative in the unknown sample. Peak overlap can be a challenge and may require method optimization or the use of multiple detection wavelengths if a DAD is used.[15]
Conclusion
The selection of an appropriate glycerol derivative is a critical decision in synthetic chemistry and drug development.
-
This compound is the tool of choice for protecting the C2 hydroxyl, enabling symmetrical modifications at the primary C1 and C3 positions.
-
Solketal offers the opposite regioselectivity, protecting the C1 and C2 positions to allow for selective chemistry at the C3 primary hydroxyl, making it a workhorse for creating chiral monoglycerides.
-
1,3-O-Dibenzylglycerol provides an alternative to solketal for isolating the C2 hydroxyl group for reaction, using a protecting group that is stable under a different set of conditions than the acid-labile ketal of solketal.
-
Glycerol Carbonate stands apart as a highly functionalized, green platform molecule, offering unique reactivity through its carbonate ring and applications as a polar solvent and polymer precursor.
By understanding the distinct physicochemical properties and synthetic utilities of these derivatives, researchers can more effectively design synthetic routes, develop novel drug delivery systems, and advance their research and development objectives.
References
- 1. Glycerol-1,2-carbonate - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chembk.com [chembk.com]
- 4. Solketal | C6H12O3 | CID 7528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solketal - Wikipedia [en.wikipedia.org]
- 7. frontiersin.org [frontiersin.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. dev.usbio.net [dev.usbio.net]
- 10. China What’s the application of Solketal? Manufacturer and Supplier | Starsky [starskychemical.com]
- 11. mdpi.com [mdpi.com]
- 12. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Mass Spectrometry Analysis of 2-O-Benzylglycerol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of 2-O-Benzylglycerol, a key intermediate in various chemical syntheses. We will explore different ionization methods and the potential benefits of derivatization, supported by experimental data and detailed protocols.
Comparison of Mass Spectrometry Approaches
The analysis of 2-O-Benzylglycerol can be approached using various mass spectrometry techniques. The choice of method depends on the desired information, whether it is simple confirmation of molecular weight or detailed structural elucidation through fragmentation analysis. Below, we compare Electrospray Ionization (ESI) and Electron Ionization (EI), and discuss the utility of chemical derivatization.
| Analytical Method | Ionization Type | Key Observations | Advantages | Limitations |
| Direct Infusion ESI-MS | Soft Ionization | Predominantly forms adduct ions, such as [M+Na]⁺. A distinct peak at m/z 205 has been reported, corresponding to the sodium adduct of 2-O-Benzylglycerol (molecular weight 182.22 g/mol )[1]. | Simple, rapid method for confirming molecular weight. | Provides minimal structural information as it does not typically induce significant fragmentation. |
| Gas Chromatography EI-MS (Predicted) | Hard Ionization | Expected to produce a molecular ion peak (m/z 182) and characteristic fragment ions. The most prominent fragment is predicted to be the stable benzyl or tropylium cation at m/z 91. Other fragments would arise from cleavage of the glycerol backbone. | Provides detailed structural information through predictable fragmentation patterns. | Requires the analyte to be volatile and thermally stable. 2-O-Benzylglycerol may require derivatization for optimal GC-MS analysis. |
| GC-MS with Silylation | Hard Ionization | Derivatization of the hydroxyl groups with a silylating agent (e.g., BSTFA) increases volatility and thermal stability. The resulting silylated derivative will have a higher molecular weight and produce a different fragmentation pattern, often with characteristic silicon-containing ions. | Improves chromatographic peak shape and thermal stability for GC-MS analysis. Can provide enhanced sensitivity. | Requires an additional sample preparation step. The fragmentation pattern of the derivative needs to be interpreted. |
Experimental Protocols
Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is suitable for the rapid confirmation of the molecular weight of 2-O-Benzylglycerol.
-
Sample Preparation: Dissolve a small amount of 2-O-Benzylglycerol in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1-10 µg/mL. To promote the formation of sodium adducts, a low concentration of sodium acetate (e.g., 0.1 mM) can be added to the solvent.
-
Instrumentation: A quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source is used.
-
Analysis: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The analysis is typically performed in positive ion mode.
-
ESI Source Parameters (Typical):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (Nitrogen) Pressure: 20 - 30 psi
-
Drying Gas (Nitrogen) Flow Rate: 5 - 10 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
-
Mass Analyzer: The instrument is set to scan a mass range that includes the expected molecular ion adduct, for instance, m/z 100-300.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This protocol is designed for the separation and structural elucidation of 2-O-Benzylglycerol.
-
Sample Preparation (without derivatization): Dissolve the 2-O-Benzylglycerol sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.
-
Sample Preparation (with silylation):
-
Dry a small amount of the 2-O-Benzylglycerol sample under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
The sample is now ready for injection.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Analysis:
-
GC Conditions (Typical):
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Analyzer: Set to scan a mass range of m/z 40-500.
-
-
Visualizations
References
A Comparative Guide to Analytical Methods for 2-(Phenylmethoxy)-1,3-propanediol
This guide provides a comparative overview of suitable High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(Phenylmethoxy)-1,3-propanediol. The information is intended for researchers, scientists, and professionals in drug development involved in quality control, stability testing, and impurity profiling.
Introduction
2-(Phenylmethoxy)-1,3-propanediol, also known as 2-O-Benzylglycerol, is an important chemical intermediate in various synthetic processes. Ensuring its purity and monitoring for potential impurities is critical for the quality of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation and quantification of such compounds and their related substances. This guide outlines a recommended Reversed-Phase HPLC (RP-HPLC) method and compares it with an alternative Gas Chromatography (GC) approach, providing detailed protocols and supporting data.
Data Presentation: Comparison of Analytical Methods
The following table compares a recommended RP-HPLC method with a potential Gas Chromatography-Flame Ionization Detection (GC-FID) method for the analysis of 2-(Phenylmethoxy)-1,3-propanediol and its process-related impurities.
| Parameter | Method 1: RP-HPLC with UV Detection | Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Principle | Separation based on polarity using a liquid mobile phase and a solid stationary phase. | Separation based on boiling point and polarity using a gaseous mobile phase and a liquid stationary phase. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (e.g., 60:40 v/v) | Carrier Gas: Helium or Nitrogen |
| Flow Rate | 1.0 mL/min | 1.0 - 2.0 mL/min |
| Detector | UV-Vis Detector (set at 254 nm) | Flame Ionization Detector (FID) |
| Temperature | Ambient or controlled at 30°C | Injector: 250°C, Detector: 280°C, Oven: Temperature gradient (e.g., 100°C to 250°C) |
| Advantages | - Excellent for non-volatile and thermally labile compounds.- High resolution and sensitivity for UV-active compounds.- Well-suited for purity and impurity profiling. | - Ideal for volatile and semi-volatile compounds.- High sensitivity for hydrocarbons.- Robust and reliable for routine analysis. |
| Limitations | - May not be suitable for highly volatile impurities.- Compounds without a UV chromophore require alternative detectors. | - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for polar analytes to improve volatility. |
Experimental Protocols
Recommended Method: RP-HPLC with UV Detection
This protocol details a robust method for the determination of 2-(Phenylmethoxy)-1,3-propanediol purity and the separation of potential impurities.
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
HPLC grade Acetonitrile, water, and reference standard of 2-(Phenylmethoxy)-1,3-propanediol.
2. Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (60:40 v/v).
-
Diluent: Use the mobile phase as the diluent for standard and sample preparations.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 2-(Phenylmethoxy)-1,3-propanediol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes
4. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Identify the peak for 2-(Phenylmethoxy)-1,3-propanediol in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity or concentration of the analyte and any impurities using the peak areas.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical processes.
Caption: General workflow for HPLC analysis.
Caption: Relationship between analyte and analytical methods.
A Structural and Functional Comparison of 2-Benzyloxy-1,3-propanediol and 1,3-bis(benzyloxy)-2-propanol for Chemical and Pharmaceutical Research
An objective guide for researchers, scientists, and drug development professionals on the distinct characteristics and applications of two pivotal glycerol-derived building blocks: 2-Benzyloxy-1,3-propanediol and 1,3-bis(benzyloxy)-2-propanol.
This guide provides a comprehensive structural and functional comparison of this compound and 1,3-bis(benzyloxy)-2-propanol. By examining their physicochemical properties, synthetic routes, and distinct applications as chemical intermediates, this document aims to equip researchers with the necessary information to select the appropriate building block for their specific research and development needs. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for their synthesis are provided.
Structural and Physicochemical Properties
This compound and 1,3-bis(benzyloxy)-2-propanol are structurally related glycerol derivatives, with the key distinction being the number and position of the benzyl ether protecting groups. This fundamental structural difference dictates their respective chemical reactivity and subsequent applications. This compound possesses two primary hydroxyl groups and a secondary benzyloxy group, making it a versatile precursor for derivatives at the C1 and C3 positions. In contrast, 1,3-bis(benzyloxy)-2-propanol has a single secondary hydroxyl group, directing further chemical modifications to the C2 position.
A summary of their key physicochemical properties is presented in Table 1.
| Property | This compound | 1,3-bis(benzyloxy)-2-propanol |
| CAS Number | 14690-00-7[1][2] | 6972-79-8 |
| Molecular Formula | C₁₀H₁₄O₃[1] | C₁₇H₂₀O₃ |
| Molecular Weight | 182.22 g/mol [2] | 272.34 g/mol |
| Appearance | White to off-white waxy solid[1] | Clear colorless to pale yellow oil or liquid |
| Melting Point | 38-40 °C[1] | Not applicable (liquid at room temperature) |
| Boiling Point | 185-187 °C at 10 mmHg[1] | 226-227 °C at 3 mmHg[3] |
| Density | ~1.160 g/cm³[1] | ~1.103 g/mL at 20 °C[3] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol[1] | Slightly soluble in chloroform and methanol |
| Refractive Index | Not available | n20/D 1.549[3] |
Synthesis and Experimental Protocols
The synthesis of these two compounds typically involves the benzylation of glycerol or its derivatives. The choice of starting material and reaction conditions determines the final product.
Synthesis of this compound (2-O-Benzylglycerol)
A common route to this compound involves the protection of the primary hydroxyl groups of glycerol, followed by benzylation of the remaining secondary hydroxyl group, and subsequent deprotection.
Experimental Protocol:
A detailed, multi-step synthesis can be performed as follows:
-
Protection of Glycerol: A mixture of glycerol and a suitable protecting group reagent (e.g., acetone or benzaldehyde in the presence of an acid catalyst) is reacted to form a cyclic acetal or ketal, protecting the 1,2- or 1,3-hydroxyl groups.
-
Benzylation: The protected glycerol derivative is then reacted with benzyl bromide in the presence of a base, such as sodium hydride, in an aprotic solvent like THF.[4] This step selectively introduces the benzyl group at the free hydroxyl position.
-
Deprotection: The protecting group is removed under acidic conditions (e.g., 5% HCl solution in methanol) to yield this compound.[5] The crude product is then purified by column chromatography.[5]
Synthesis of 1,3-bis(benzyloxy)-2-propanol
This compound is commonly synthesized from benzyl alcohol and epichlorohydrin.
Experimental Protocol:
A solution of sodium hydroxide (100 g, 2.5 mol) in water (200 mL) is added over 10 minutes to benzyl alcohol (400 g, 3.9 mol).[6] The mixture is cooled to 25 °C, and then epichlorohydrin (100 g, 1.08 mol) is added with rapid stirring over 30 minutes.[6] Vigorous stirring is continued for 16 hours.[6] The mixture is then diluted with water (1000 mL) and extracted with toluene (3 x 500 mL).[6] The combined toluene extracts are washed with water (500 mL), dried over anhydrous sodium sulfate, and evaporated to an oil.[6] The crude product is then distilled to yield 1,3-bis(benzyloxy)-2-propanol.[6]
References
- 1. rsc.org [rsc.org]
- 2. 1,3-二苄氧基-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. biotechnologia-journal.org [biotechnologia-journal.org]
A Comparative Analysis of Bioactive Compounds Featuring the Benzyl Ether Moiety
An Objective Efficacy Comparison of Benzyloxy-Containing Compounds in Oncology Research
In the landscape of drug discovery and development, the benzyl ether functional group is a recurring motif in a variety of biologically active compounds. While direct comparative studies of 2-O-Benzylglycerol-based compounds are limited in publicly accessible literature, a broader examination of benzyloxy-containing molecules reveals significant insights into their potential as therapeutic agents, particularly in oncology. This guide provides a comparative overview of the efficacy of several classes of such compounds, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.
It is important to note that the compounds discussed herein are not all direct derivatives of 2-O-Benzylglycerol. However, they share the common structural feature of a benzyloxy group, which is often critical to their biological activity. This comparison, therefore, serves to highlight the therapeutic potential of this chemical scaffold in different molecular contexts.
Data Presentation: A Comparative Overview of Anticancer Activity
The following tables summarize the in vitro anticancer activity of various benzyloxy-containing compounds against different cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or proliferation.
Table 1: Efficacy of Benzyloxybenzaldehyde Derivatives Against HL-60 Leukemia Cells[1]
| Compound | IC50 (µM) |
| 2-(benzyloxy)benzaldehyde (17) | 1-10 |
| 2-(benzyloxy)-4-methoxybenzaldehyde (26) | 1-10 |
| 2-(benzyloxy)-5-methoxybenzaldehyde (27) | 1-10 |
| 2-(benzyloxy)-5-chlorobenzaldehyde (28) | 1-10 |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde (29) | < 1-10 |
| 2-[(2-chlorobenzyl)oxy]benzaldehyde (30) | 1-10 |
| 2-[(4-chlorobenzyl)oxy]benzaldehyde (31) | 1-10 |
Note: Compound 29 was identified as the most potent among those tested.
Table 2: Efficacy of 2-Arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole Derivatives[2]
| Compound | Cell Line | IC50 (µM) |
| p-chlorobenzylamino derivative (8e) | U-937 | 5.7 - 12.2 |
| SK-MEL-1 | 5.7 - 12.2 | |
| p-chlorophenethylamino analogue (8f) | U-937 | 5.7 - 12.2 |
| SK-MEL-1 | 5.7 - 12.2 | |
| p-methoxyphenethylamino analogue (8k) | U-937 | 5.7 - 12.2 |
| SK-MEL-1 | 5.7 - 12.2 |
Table 3: Efficacy of N6-Benzyladenosine Analogs Against Colorectal Cancer (CRC) Cell Lines[3]
| Compound | Cell Line | Effect |
| 2, 2a, 2c | HCT116, DLD-1 | Persistent antiproliferative effect |
| 2f | HCT116 | Impaired prenylation of RAS and Rap-1A |
| 2d | MC38 (murine) | Significant reduction in cell proliferation at 10 µM and 20 µM |
Experimental Protocols
Synthesis of Benzyloxybenzaldehyde Derivatives[1]
A general procedure for the synthesis of benzyloxybenzaldehyde derivatives involves the Williamson ether synthesis.
-
Reagents and Materials: Substituted 2-hydroxybenzaldehyde, substituted benzyl bromide, potassium carbonate (K₂CO₃), and acetone.
-
Procedure:
-
A mixture of the substituted 2-hydroxybenzaldehyde, substituted benzyl bromide, and potassium carbonate in acetone is refluxed for a specified period.
-
After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired benzyloxybenzaldehyde derivative.
-
Cell Viability and Proliferation Assay (MTT Assay)[2]
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Materials: 96-well plates, cancer cell lines, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
A solubilizing agent is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Apoptosis Analysis by DNA Fragmentation[1]
This method is used to detect the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
-
Materials: Cancer cells, test compounds, lysis buffer, proteinase K, RNase A, and agarose gel electrophoresis equipment.
-
Procedure:
-
Cells are treated with the test compound for a specified time.
-
Both floating and adherent cells are collected and washed with phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a lysis buffer containing detergents and proteinase K and incubated to lyse the cells and digest proteins.
-
The lysate is then treated with RNase A to digest RNA.
-
The DNA is precipitated with ethanol, washed, and dissolved in a suitable buffer.
-
The DNA is then subjected to agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light to observe the DNA laddering pattern.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Apoptosis pathway induced by benzyloxybenzaldehyde derivatives.
Caption: General workflow for anticancer drug screening.
Conclusion
The benzyloxy moiety is a key pharmacophore in a diverse range of compounds exhibiting significant anticancer properties. While a direct head-to-head comparison of 2-O-Benzylglycerol derivatives is not extensively documented, the available data on related benzyloxy-containing compounds demonstrate their potential to induce apoptosis and inhibit cancer cell proliferation across various cancer types. The structure-activity relationships suggested by the presented data indicate that modifications to both the benzyl and the core scaffold can significantly modulate efficacy. Further research focusing on the systematic evaluation and comparison of 2-O-Benzylglycerol-based compounds could unveil novel and potent therapeutic agents for the treatment of cancer. The experimental protocols and pathways described provide a foundational framework for such future investigations.
Validation of 2-Benzyloxy-1,3-propanediol Synthesis: A Spectral Data Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the synthesis of 2-Benzyloxy-1,3-propanediol, a versatile intermediate in pharmaceutical and organic synthesis. The successful synthesis is confirmed through a detailed analysis of its spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). We present a comparison of two distinct synthetic methodologies and provide the expected spectral data for verification of the final product.
Synthesis Methodologies
Two common synthetic routes to this compound are presented below. Method 1 involves the benzylation of glycerol, while Method 2 utilizes the reaction of benzyl alcohol with epichlorohydrin.
Method 1: Benzylation of Glycerol
This method involves the protection of the hydroxyl groups of glycerol, followed by benzylation of the remaining free hydroxyl group, and subsequent deprotection. A detailed experimental protocol is as follows:
Experimental Protocol:
-
Protection of Glycerol: A mixture of benzaldehyde (5.1 mL, 50 mmol), glycerol (8.06 g, 87.5 mmol), and p-toluenesulfonic acid (0.4 g, 2.3 mmol) in THF (16.5 mL) is heated under reflux using a Dean-Stark trap until no more water is produced. The reaction is then quenched with NaHCO₃ and extracted with diethyl ether. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to give a crude mixture of dioxane and dioxolane derivatives.
-
Benzylation: To a suspension of NaH (60% in mineral oil, 1.29 g, 32.2 mmol, washed with pentane) in dry THF (10 mL) at 0°C, a solution of the protected glycerol (4.85 g, 26.8 mmol) in dry THF is added dropwise. After 30 minutes, tetrabutylammonium iodide (0.1 g, 0.27 mmol) and benzyl bromide (3.5 mL, 29.5 mmol) in THF (20 mL) are added. The mixture is stirred for 3 hours at room temperature. The reaction is quenched with cold water and extracted with ethyl acetate. The organic layer is dried and concentrated.
-
Deprotection: The benzylated intermediate is dissolved in MeOH (10.3 mL), and a 5% HCl solution (1.7 mL) is added. The mixture is heated under reflux for 20 minutes. After extraction with CH₂Cl₂, the organic layer is washed, dried, and concentrated. The crude product is purified by flash chromatography on silica gel (hexanes:ethyl acetate = 3:1 to 1:1) to yield 2-O-benzylglycerol.[1]
Method 2: From Benzyl Alcohol and Epichlorohydrin
This alternative synthesis involves the base-catalyzed reaction of benzyl alcohol with epichlorohydrin.
Experimental Protocol:
-
A solution of sodium hydroxide (100 g, 2.5 mol) in water (200 mL) is added to benzyl alcohol (400 g, 3.9 mol).
-
The mixture is cooled to 25°C, and epichlorohydrin (100 g, 1.08 mol) is added with rapid stirring over 30 minutes.
-
Vigorous stirring is continued for 16 hours.
-
The mixture is diluted with water (1000 mL) and extracted with toluene (3x500 mL).
-
The combined toluene extracts are washed with water, dried over Na₂SO₄, and evaporated.
-
The resulting oil is distilled to yield 1,3-di-O-benzylglycerol, with this compound as a potential side product or intermediate, depending on the stoichiometry. To favor the mono-substituted product, the amount of benzyl alcohol and base would be reduced.[2]
Spectral Data Validation
The identity and purity of the synthesized this compound can be confirmed by the following spectral data.
¹H NMR Spectroscopy
Expected Chemical Shifts (CDCl₃, 500 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.37–7.26 | m | 5H | Ar-H |
| 4.63 | s | 2H | Ph-CH ₂-O |
| 3.84–3.70 | m | 4H | -CH ₂(OH) |
| 3.59 | p, J = 4.7 Hz | 1H | -CH (OR) |
| 2.04 | s | 2H | -OH |
Note: The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectroscopy
Expected Chemical Shifts (CDCl₃, 126 MHz):
| Chemical Shift (ppm) | Assignment |
| 136.51 | Ar-C (quaternary) |
| 129.11 | Ar-C H |
| 128.77 | Ar-C H |
| 79.29 | -C H(OR) |
| 71.19 | Ph-C H₂-O |
| 62.45 | -C H₂(OH) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands.[3]
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3500-3200 | O-H | Strong, broad band due to hydrogen-bonded hydroxyl groups. |
| 3100-3000 | C-H (aromatic) | Medium to weak stretching vibrations. |
| 3000-2850 | C-H (aliphatic) | Medium to strong stretching vibrations. |
| 1495, 1450 | C=C | Medium stretching vibrations of the aromatic ring. |
| 1260-1050 | C-O | Strong stretching vibrations of the ether and alcohol C-O bonds. |
Mass Spectrometry (MS)
The mass spectrum of this compound (Molecular Weight: 182.22 g/mol ) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for ethers and alcohols.
Expected Fragmentation:
| m/z | Fragment | Description |
| 182 | [C₁₀H₁₄O₃]⁺ | Molecular ion (M⁺) |
| 165 | [M - OH]⁺ | Loss of a hydroxyl radical. |
| 151 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical. |
| 107 | [C₇H₇O]⁺ | Benzyloxy cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement of benzyl cation), often a base peak. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols for Spectral Analysis
Standard procedures for acquiring the spectral data are as follows:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film between NaCl or KBr plates or using an Attenuated Total Reflectance (ATR) accessory.[5]
-
Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.[6]
Visualizations
Caption: Synthesis workflow for this compound via Method 1.
Caption: Logical workflow for the validation of the synthesized product using spectral data.
References
- 1. rsc.org [rsc.org]
- 2. 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Alternative Protecting Groups for Benzyl Ethers in Glycerol Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of synthetic organic chemistry, particularly in the synthesis of complex molecules like pharmaceuticals and biologically active compounds, the judicious selection of protecting groups is paramount. Glycerol, a versatile three-carbon backbone, is a fundamental building block in numerous synthetic pathways. While benzyl ethers have traditionally been a popular choice for protecting the hydroxyl groups of glycerol, their removal often requires harsh hydrogenolysis conditions that may not be compatible with sensitive functional groups present in complex molecules. This guide provides a comprehensive comparison of alternative protecting groups to the benzyl ether in glycerol chemistry, offering an objective analysis of their performance supported by experimental data.
Silyl Ethers: Tunable Stability and Mild Deprotection
Silyl ethers are a versatile class of protecting groups for alcohols, offering a range of stabilities and mild deprotection conditions. Their steric and electronic properties can be fine-tuned by varying the substituents on the silicon atom. For glycerol, the tert-butyldimethylsilyl (TBDMS) group is a commonly employed protecting group due to its relative stability and ease of removal.
Performance Comparison
The primary advantage of silyl ethers lies in their stability to a wide range of reaction conditions, excluding those involving fluoride ions or strong acids. The bulky nature of the TBDMS group allows for the selective protection of the less sterically hindered primary hydroxyl groups of glycerol over the secondary hydroxyl group.
Table 1: Quantitative Data for TBDMS Protection and Deprotection of Glycerol
| Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Protection | TBDMS-Cl (1.1 eq), Imidazole (2.2 eq), DMF, rt, 6h | 1-O-TBDMS-glycerol | ~85% (mono-protected) | [1] |
| Deprotection | TBAF (1.1 eq), THF, rt, 1h | Glycerol | >98% | [1][2] |
Experimental Protocols
Protection of Glycerol with TBDMS-Cl
To a solution of glycerol (1.0 eq) and imidazole (2.2 eq) in anhydrous dimethylformamide (DMF), tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) is added at 0 °C. The reaction mixture is stirred at room temperature for 6 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 1-O-tert-butyldimethylsilyl-glycerol.[1]
Deprotection of TBDMS-protected Glycerol
To a solution of the TBDMS-protected glycerol (1.0 eq) in tetrahydrofuran (THF), tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) is added. The reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched with water and the product is extracted. The organic layer is dried and concentrated to give glycerol.[1][2]
Figure 1: Workflow for TBDMS protection and deprotection of glycerol.
Trityl (Tr) Ether: Steric Hindrance for Primary Alcohol Selectivity
The triphenylmethyl (trityl) group is a bulky protecting group that exhibits high selectivity for the protection of primary alcohols due to steric hindrance.[3][4] This property is particularly advantageous in glycerol chemistry for differentiating the primary and secondary hydroxyl groups.
Performance Comparison
Trityl ethers are stable under basic and neutral conditions but are readily cleaved under mild acidic conditions, providing orthogonality to many other protecting groups.[4]
Table 2: Quantitative Data for Trityl Protection and Deprotection of Glycerol
| Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Protection | Trityl chloride (1.0 eq), Pyridine, rt, 12h | 1-O-Trityl-glycerol | High (not specified) | [5] |
| Deprotection | 80% Acetic acid or Formic acid, rt | Glycerol | High (not specified) | [6] |
Experimental Protocols
Protection of Glycerol with Trityl Chloride
Glycerol (1.0 eq) is dissolved in anhydrous pyridine, and trityl chloride (1.0 eq) is added. The mixture is stirred at room temperature for 12 hours. The reaction is then worked up by adding water and extracting the product with an organic solvent. The organic layer is washed, dried, and concentrated. The product, 1-O-trityl-glycerol, is purified by chromatography.[5]
Deprotection of Trityl-protected Glycerol
The trityl-protected glycerol is dissolved in 80% aqueous acetic acid or formic acid and stirred at room temperature.[6] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified to yield glycerol.
Figure 2: Workflow for Trityl protection and deprotection of glycerol.
p-Methoxybenzyl (PMB) Ether: Orthogonal to Benzyl Ethers
The p-methoxybenzyl (PMB) ether is an excellent alternative to the benzyl group, offering similar stability under many conditions but with the distinct advantage of being removable under oxidative conditions.[7][8] This orthogonality is highly valuable in complex syntheses.
Performance Comparison
The PMB group can be introduced under standard Williamson ether synthesis conditions. Its cleavage is typically achieved with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of water.[7][9]
Table 3: Quantitative Data for PMB Protection and Deprotection of a Glycerol Derivative
| Step | Reagents and Conditions | Substrate/Product | Yield (%) | Reference |
| Protection | NaH, THF, then PMB-Cl, reflux | (R)-Solketal to PMB-protected solketal | 76% | [9] |
| Deprotection | DDQ, CH2Cl2/H2O, 0°C to rt | PMB-protected diacylglycerol to diacylglycerol | 70-91% | [9] |
Experimental Protocols
Protection of a Glycerol Derivative with PMB-Cl
To a solution of the glycerol derivative (e.g., solketal, 1.0 eq) in anhydrous THF, sodium hydride (NaH) is added. After stirring, p-methoxybenzyl chloride (PMB-Cl) is added, and the mixture is refluxed. The reaction is quenched, and the product is extracted, dried, and purified by chromatography.[9]
Deprotection of a PMB-protected Glycerol Derivative
The PMB-protected glycerol derivative is dissolved in a mixture of dichloromethane (CH2Cl2) and water. The solution is cooled to 0°C, and DDQ is added. The reaction is allowed to warm to room temperature and stirred until completion. The mixture is then worked up and the product purified.[9]
Figure 3: Workflow for PMB protection and deprotection.
Acetals and Ketals: Protection of 1,2- and 1,3-Diols
Acetal and ketal protecting groups are particularly useful for the simultaneous protection of 1,2- or 1,3-diols. In glycerol chemistry, the most common examples are the isopropylidene ketal (acetonide), which forms a five-membered ring across the 1,2-hydroxyls (solketal), and the benzylidene acetal, which can form a six-membered ring across the 1,3-hydroxyls.[10][11]
Performance Comparison
These cyclic protecting groups are stable to basic and nucleophilic conditions but are readily cleaved by acid-catalyzed hydrolysis.[12] The formation of solketal from glycerol and acetone is a high-yielding and industrially relevant process.[5]
Table 4: Quantitative Data for Acetal/Ketal Protection and Deprotection of Glycerol
| Protecting Group | Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Isopropylidene (Acetonide) | Protection | Acetone, p-TsOH (cat.), 60°C, 3h | Solketal (1,2-protected) | 95% | [5] |
| Deprotection | Amberlyst-15, H2O, 80°C | Glycerol | Nearly complete | [12][13] | |
| Benzylidene | Protection | Benzaldehyde, H2SO4 (cat.), rt, 15 min | 1,3-O-Benzylidene glycerol | 76.5% | [10] |
| Deprotection | Pd/C, Et3SiH | Diol | - | [14] |
Experimental Protocols
Synthesis of Solketal (Isopropylidene Protection)
Glycerol is reacted with acetone in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) at 60°C for 3 hours. The water formed during the reaction is removed to drive the equilibrium towards the product. The reaction mixture is then neutralized, filtered, and the excess acetone is removed to yield solketal.[5]
Hydrolysis of Solketal
Solketal is heated with water in the presence of an acidic catalyst, such as Amberlyst-15 resin, at 80°C. The reaction is monitored until completion, after which the catalyst is filtered off and the water is removed to give glycerol.[12][13]
Synthesis of 1,3-O-Benzylidene Glycerol
To a mixture of glycerol and a catalytic amount of sulfuric acid, benzaldehyde is added, and the mixture is stirred vigorously at room temperature. The product is then precipitated, filtered, and purified.[10]
Reductive Cleavage of Benzylidene Acetal
The benzylidene acetal derivative is treated with a palladium on carbon (Pd/C) catalyst and triethylsilane (Et3SiH) to reductively cleave the acetal and yield the diol.[14]
Figure 4: Workflows for acetal and ketal protection of glycerol.
Orthoesters: Acid-Labile Protecting Groups
Orthoesters can serve as protecting groups for diols, forming cyclic structures that are stable under basic conditions but readily hydrolyzed in mild aqueous acid.[5] The reaction of glycerol with trimethyl orthoformate has been shown to produce a glycerol-based orthoester.[15]
Performance Comparison
The reaction of glycerol with trimethyl orthoformate can lead to the selective formation of a five-membered ring di-orthoester derivative in high yield.[15]
Table 5: Quantitative Data for Orthoester Formation with Glycerol
| Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Protection | Trimethyl orthoformate, 90°C, 24h | 4-(dimethoxymethoxy)methyl)-2-methoxy-1,3-dioxolane | 95% | [15] |
| Deprotection | Mild aqueous acid | Diol | - | [5] |
Experimental Protocols
Orthoester Protection of Glycerol
Glycerol is heated with an excess of trimethyl orthoformate at 90°C for 24 hours. The methanol byproduct is distilled off during the reaction. After cooling, the excess orthoformate is removed under vacuum to yield the glycerol orthoester derivative.[15]
Hydrolysis of Glycerol Orthoester
The glycerol orthoester is treated with mild aqueous acid to hydrolyze the orthoester and regenerate the diol functionality.[5]
Figure 5: Workflow for orthoester protection of glycerol.
Conclusion
The choice of a protecting group for glycerol beyond the traditional benzyl ether depends on the specific requirements of the synthetic route. Silyl ethers offer tunable stability and mild, fluoride-mediated deprotection. The trityl group provides excellent selectivity for the primary hydroxyls. PMB ethers introduce valuable orthogonality, allowing for deprotection under oxidative conditions. Acetal and ketal groups are ideal for the protection of diol units and are easily removed with acid. Orthoesters also offer acid-labile protection. By understanding the distinct advantages and limitations of each of these alternatives, researchers can devise more efficient and robust synthetic strategies for the construction of complex glycerol-containing molecules.
References
- 1. US6008400A - Orthoester reagents for use as protecting groups in oligonucleotide synthesis - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ortho ester - Wikipedia [en.wikipedia.org]
- 6. Glycerols and Glycols [iloencyclopaedia.org]
- 7. Ortho ester synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. benchchem.com [benchchem.com]
- 14. Renewable Chemicals: Dehydroxylation of Glycerol and Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Isomers of 2-Benzyloxy-1,3-propanediol for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties and characterization of 2-Benzyloxy-1,3-propanediol and its related isomers is crucial for their application in pharmaceutical synthesis and drug development. This guide provides a comprehensive comparison of the enantiomeric and positional isomers of benzyloxy-substituted propanediols, supported by experimental data and detailed analytical methodologies.
Introduction
This compound and its isomers are valuable building blocks in organic synthesis, particularly in the preparation of complex molecules used in the pharmaceutical industry. The seemingly subtle differences in the spatial arrangement of the benzyloxy and hydroxyl groups can significantly impact the biological activity and physicochemical properties of the resulting compounds. This guide focuses on the characterization and comparison of the enantiomers of this compound ((R)- and (S)-isomers) and its positional isomer, 3-Benzyloxy-1,2-propanediol, also highlighting its enantiomeric forms. Understanding the distinct properties of these isomers is paramount for researchers in designing stereoselective syntheses and for professionals in drug development ensuring the purity and efficacy of active pharmaceutical ingredients.
Physicochemical Properties
| Property | This compound (Racemic) | (R)-(+)-3-Benzyloxy-1,2-propanediol | (S)-(-)-3-Benzyloxy-1,2-propanediol |
| Molecular Formula | C₁₀H₁₄O₃ | C₁₀H₁₄O₃ | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol | 182.22 g/mol | 182.22 g/mol |
| Melting Point | 38-40 °C[1] | 25-29 °C[2] | 24-26 °C[3] |
| Boiling Point | 185-187 °C at 10 mmHg[4][1] | 261 °C | 261 °C[3] |
| Density | 1.160 g/cm³[4] | - | - |
| Optical Rotation ([α]D) | Not applicable (racemic) | +5.5° (c=20, Chloroform)[2] | Not explicitly found, expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the identification and differentiation of these isomers. Here, we provide an overview of the expected and reported spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. While the spectra of the positional isomers will show clear differences in chemical shifts and coupling patterns, differentiating enantiomers requires the use of chiral auxiliary agents.
This compound (Racemic)
-
¹H NMR: The proton NMR spectrum of the racemic mixture will show characteristic signals for the benzylic protons, the methine proton, and the methylene protons of the propanediol backbone, as well as the aromatic protons of the benzyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule.
3-Benzyloxy-1,2-propanediol (Positional Isomer)
Reported ¹H NMR data for the racemic mixture shows distinct signals for the protons on the propanediol backbone, which differ from those of the 2-benzyloxy isomer.
Enantiomeric Differentiation using Chiral Solvating Agents:
To distinguish between the (R) and (S) enantiomers of both this compound and 3-Benzyloxy-1,2-propanediol, NMR analysis can be performed in the presence of a chiral solvating agent (CSA). The CSA forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. The integration of these signals allows for the determination of enantiomeric excess (ee).
Experimental Protocols
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common technique for separating enantiomers. While a specific, validated method for this compound isomers is not widely published, a general approach based on established methodologies for chiral diols can be employed.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The optimal ratio must be determined experimentally to achieve baseline separation.
General Procedure:
-
Dissolve a small amount of the racemic mixture in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable UV wavelength.
-
The two enantiomers should elute at different retention times. The enantiomeric excess can be calculated from the integrated peak areas.
Optical Rotation Measurement
Optical rotation is a key characteristic for defining a specific enantiomer.
Instrumentation:
-
Polarimeter
Procedure:
-
Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., chloroform) at a known concentration.
-
Calibrate the polarimeter according to the manufacturer's instructions.
-
Fill the sample cell with the solution, ensuring no air bubbles are present.
-
Measure the angle of rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[5]
Logical Workflow for Isomer Comparison
The following diagram illustrates the logical workflow for the characterization and comparison of this compound isomers.
Caption: Logical workflow for the synthesis, characterization, and comparison of benzyloxypropanediol isomers.
Conclusion
The characterization and comparison of this compound isomers are essential for their effective use in research and development. This guide provides a framework for understanding the key differences between the positional and enantiomeric isomers based on their physicochemical and spectroscopic properties. While comprehensive data for the individual enantiomers of this compound remains elusive in public literature, the provided experimental protocols offer a starting point for their separation and characterization. Further research to isolate and fully characterize these enantiomers would be highly beneficial to the scientific community.
References
- 1. 14690-00-7 this compound AKSci J99087 [aksci.com]
- 2. (R)-(+)-3-ベンジルオキシ-1,2-プロパンジオール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (S)-(-)-3-BENZYLOXY-1,2-PROPANEDIOL | 17325-85-8 [chemicalbook.com]
- 4. 2-(Benzyloxy)propane-1,3-diol [chembk.com]
- 5. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
Safety Operating Guide
Proper Disposal of 2-Benzyloxy-1,3-propanediol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Benzyloxy-1,3-propanediol (CAS RN: 14690-00-7), ensuring the safety of personnel and the protection of the environment. Adherence to these protocols is essential for maintaining a safe laboratory and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a combustible solid and is considered highly hazardous to water (Water Hazard Class 3).[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.
-
Protective Clothing: A lab coat or other protective garments to prevent skin contact.
In the event of a spill, immediately contain the material using an inert absorbent such as sand or vermiculite.[2] The collected material should then be placed in a clearly labeled, sealed container for hazardous waste disposal. Avoid allowing the substance to enter drains or waterways.
Summary of Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 14690-00-7 |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Appearance | White to off-white waxy solid |
| Melting Point | 38-40 °C |
| Boiling Point | 185-187 °C @ 10 mmHg |
| Flash Point | > 230 °F (> 110 °C) |
| Solubility | Sparingly soluble in chloroform and methanol |
| Storage Class | 11 (Combustible Solids) |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Direct disposal into laboratory sinks or regular trash is strictly prohibited.
-
Waste Identification and Segregation:
-
Identify the waste as solid or liquid chemical waste. If dissolved in a solvent, the solvent's hazards must also be considered.
-
Segregate waste containing this compound from other waste streams to avoid incompatible mixtures.
-
-
Container Selection and Labeling:
-
Select a robust, leak-proof, and chemically compatible container for waste collection. The original product container, if in good condition, is a suitable option.
-
Clearly label the container with the words "Hazardous Waste " and the full chemical name: "This compound ".
-
Include the CAS number (14690-00-7) and the approximate quantity of the waste.
-
Indicate the date when the first waste was added to the container.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with accurate information about the waste composition.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research and development activities. Always consult your institution's specific guidelines and the most current regulatory requirements.
References
Essential Safety and Logistics for Handling 2-Benzyloxy-1,3-propanediol
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Benzyloxy-1,3-propanediol (CAS RN: 14690-00-7). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier and Properties
| Property | Value |
| CAS Number | 14690-00-7 |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Appearance | White to off-white waxy solid.[1] |
| Melting Point | 38-40 °C.[1][2][3] |
| Boiling Point | 185-187 °C at 10 mmHg.[1][2][3] |
| Flash Point | >230 °F (>110 °C).[1][3] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol.[1][2][3] |
| Storage | Store in a dry, sealed container at room temperature.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational plan is critical to minimize exposure and ensure a safe handling environment.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[4]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or equivalent respirator is necessary.[5] This aligns with the safety precaution to not breathe dust (S22).[3]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.
3. Handling and Use:
-
Do not breathe in dust.[3]
-
Practice good chemical hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[4]
-
When transferring the solid, use a scoop or spatula to minimize dust generation.
-
Keep containers tightly closed when not in use.
4. Spill Response:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[6] Collect the absorbed material into a sealed, appropriately labeled container for hazardous waste disposal.
-
Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial for environmental safety and regulatory compliance.
-
Waste Identification and Segregation:
-
This compound should be treated as chemical waste.
-
Segregate waste containing this compound from other waste streams. Keep it separate from non-hazardous, aqueous, and incompatible chemical waste.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container. The label should include the full chemical name: "this compound".
-
Keep the waste container securely closed except when adding waste.
-
-
Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[4]
-
Follow all local, state, and federal regulations for chemical waste disposal.[7]
-
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
